molecular formula C9H8BrN B1292579 5-bromo-6-methyl-1H-indole CAS No. 1000343-13-4

5-bromo-6-methyl-1H-indole

Cat. No.: B1292579
CAS No.: 1000343-13-4
M. Wt: 210.07 g/mol
InChI Key: VHHRJOFNSFDEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-6-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHRJOFNSFDEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646648
Record name 5-Bromo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-13-4
Record name 5-Bromo-6-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000343-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-6-methyl-1H-indole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available chemical and biological information for bromo-methyl substituted indoles, with a specific focus on isomers of 5-bromo-6-methyl-1H-indole. Due to the limited availability of experimental data for this compound in public databases, this document presents a comprehensive analysis of its closely related and better-characterized isomers: 5-bromo-7-methyl-1H-indole and 6-bromo-5-methyl-1H-indole. This information is intended to serve as a valuable resource for researchers working on the synthesis, characterization, and application of substituted indoles in drug discovery and development.

Indole derivatives are a critical class of heterocyclic compounds that form the scaffold of numerous natural products and synthetic pharmaceuticals. The introduction of halogen and methyl substituents on the indole ring can significantly modulate their physicochemical properties and biological activities.

Physicochemical Properties

Quantitative data for the chemical properties of 5-bromo-7-methyl-1H-indole and 6-bromo-5-methyl-1H-indole are summarized in the tables below. No experimental data for this compound is currently available in the searched scientific literature and chemical databases.

Table 1: General Chemical Properties

Property5-bromo-7-methyl-1H-indole6-bromo-5-methyl-1H-indole
Molecular Formula C₉H₈BrN[1]C₉H₈BrN[2]
Molecular Weight 210.07 g/mol [1]210.07 g/mol [2]
CAS Number 15936-81-9[1]248602-16-6[2]
Appearance Solid or semi-solidNot specified
Purity 98%Not specified

Table 2: Physical and Chemical Constants

Property5-bromo-7-methyl-1H-indole6-bromo-5-methyl-1H-indole
Boiling Point 165 °C (at 0.1 Torr)[3]328.5 ± 22.0 °C (Predicted)[2]
Density 1.503 g/mL at 25 °C[3]1.563 g/cm³ (Predicted)[2]
pKa 16.34 ± 0.30 (Predicted)[3]Not specified
Storage Temperature Room Temperature (Sealed in dry)Not specified

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of organic molecules. The following table summarizes the available spectral information for 5-bromo-7-methyl-1H-indole.

Table 3: Spectral Data for 5-bromo-7-methyl-1H-indole

Data TypeSpectral Information
¹H NMR (400MHz, CDCl₃) δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H)[4]
Mass Spectrometry MS(M+1): 210, 212[4]

Experimental Protocols

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. Below is a detailed experimental protocol for the preparation of 5-bromo-7-methyl-1H-indole, adapted from a patented method. This multi-step synthesis can likely be adapted for the preparation of other isomers, including this compound, with appropriate modifications of starting materials.

Synthesis of 5-bromo-7-methyl-1H-indole[5]

This synthesis is a three-step process starting from 4-bromo-2-methylaniline.

Step 1: Iodination of 4-bromo-2-methylaniline

  • Dissolve 4-bromo-2-methylaniline (15g, 0.08mol) in glacial acetic acid (75mL) in a 500mL three-neck flask at room temperature with stirring.

  • Add N-iodosuccinimide (NIS) (35.9g, 0.16mol) in portions, ensuring the temperature does not exceed 30 °C.

  • Continue the reaction at room temperature for 2 hours after the addition is complete.

  • The reaction mixture is then carried forward to the next step.

Step 2: Sonogashira Coupling

  • To the solution from Step 1, add the coupling partner (a suitable terminal alkyne).

  • The reaction is carried out in the presence of a palladium catalyst and a copper(I) co-catalyst.

  • An organic base, such as a trialkylamine, is used as the solvent and acid scavenger.

  • The reaction is typically heated to ensure completion.

Step 3: Ring Closing Reaction (Cyclization)

  • The product from the Sonogashira coupling is subjected to a ring-closing reaction to form the indole ring.

  • This is typically achieved by heating the intermediate in a suitable solvent.

  • After the reaction, the mixture is poured into ice water and extracted with methyl tert-butyl ether.

  • The organic layer is washed with an aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 5-bromo-7-methyl-1H-indole.

The following diagram illustrates the workflow for the synthesis of 5-bromo-7-methyl-1H-indole.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_intermediate1 Intermediate cluster_step2 Step 2: Sonogashira Coupling cluster_intermediate2 Intermediate cluster_step3 Step 3: Cyclization cluster_product Final Product 4-bromo-2-methylaniline 4-bromo-2-methylaniline Iodination Iodination (NIS, Acetic Acid) 4-bromo-2-methylaniline->Iodination Intermediate1 Iodo-aniline Derivative Iodination->Intermediate1 Coupling Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst) Intermediate1->Coupling Intermediate2 Coupled Product Coupling->Intermediate2 Cyclization Ring Closing (Heating) Intermediate2->Cyclization Product 5-bromo-7-methyl-1H-indole Cyclization->Product

Synthesis of 5-bromo-7-methyl-1H-indole.

Biological Activity and Potential Applications

While no specific biological data for this compound has been reported, the broader class of bromo-substituted indoles are known to possess a wide range of biological activities, making them attractive scaffolds for drug development.

  • Antitumor Agents: Many indole derivatives are investigated for their anticancer properties. The bromine substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability and interaction with intracellular targets.

  • Neurological Disorders: Substituted indoles are well-known for their activity in the central nervous system. 5-bromo-7-azaindole, a related heterocyclic compound, is an intermediate for new antitumor drugs.

  • Enzyme Inhibition: The indole nucleus is a common feature in many enzyme inhibitors. The position of the bromo and methyl groups can influence the binding affinity and selectivity for specific enzymes.

The general workflow for investigating the biological activity of a novel indole compound is depicted below.

Biological_Activity_Workflow cluster_compound Compound cluster_screening Initial Screening cluster_hit Hit Identification cluster_lead_opt Lead Optimization cluster_preclinical Preclinical Studies Compound This compound Screening In vitro Biological Assays (e.g., cytotoxicity, enzyme inhibition) Compound->Screening Hit Active Compound Identified Screening->Hit Activity Detected NoHit Inactive Screening->NoHit No Activity LeadOpt Structure-Activity Relationship (SAR) Studies Hit->LeadOpt Preclinical In vivo Animal Models LeadOpt->Preclinical

Drug discovery workflow for indole derivatives.

Conclusion

This technical guide has compiled the available chemical property data for close isomers of this compound, namely 5-bromo-7-methyl-1H-indole and 6-bromo-5-methyl-1H-indole. The provided synthesis protocol for 5-bromo-7-methyl-1H-indole offers a viable starting point for the preparation of the target compound and other related derivatives. While direct biological data for this compound is lacking, the known activities of other bromo-indoles suggest that this compound class remains a promising area for further investigation in drug discovery. Researchers are encouraged to use the information herein as a foundation for their synthetic and biological evaluation efforts.

References

An In-depth Technical Guide to the Synthesis of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the novel heterocyclic compound, 5-bromo-6-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of bromo and methyl substituents at the 5 and 6 positions, respectively, offers unique opportunities for the development of new therapeutic agents. This document outlines a proposed synthetic pathway, detailed experimental protocols for analogous reactions, and discusses the potential applications of this molecule in drug discovery, particularly in the context of kinase inhibition.

Proposed Synthetic Pathway: Leimgruber-Batcho Indole Synthesis

A viable and efficient route for the synthesis of this compound is the Leimgruber-Batcho indole synthesis. This method is advantageous due to the commercial availability of starting materials and generally high yields. The proposed two-step synthesis starts from 4-bromo-5-methyl-2-nitrotoluene.

Leimgruber-Batcho Synthesis start 4-bromo-5-methyl-2-nitrotoluene enamine Intermediate Enamine start->enamine 1. DMF-DMA, Pyrrolidine, Δ product This compound enamine->product 2. Reductive Cyclization (e.g., H2, Pd/C or Fe/AcOH)

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Synthesis of the Starting Material: 4-bromo-5-methyl-2-nitrotoluene

The precursor, 4-bromo-5-methyl-2-nitrotoluene, can be synthesized from commercially available 3-methyl-4-bromoaniline through a Sandmeyer-type reaction.

Starting Material Synthesis start 3-methyl-4-bromoaniline diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO2, HBr, 0°C nitration Nitration Product diazonium->nitration 2. Cu(I) salt, NaNO2 product 4-bromo-5-methyl-2-nitrotoluene nitration->product Purification Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Indole This compound Derivative Indole->RTK Inhibition Kinase_Inhibitor_Screening A Synthesis of This compound and Derivatives B Primary High-Throughput Screening (HTS) against a panel of kinases A->B C Hit Identification (Compounds with significant inhibition) B->C D Dose-Response Studies (IC50 determination for hits) C->D E Selectivity Profiling (Testing hits against a broader kinase panel) D->E F Mechanism of Action Studies (e.g., enzyme kinetics) E->F G Cell-based Assays (e.g., proliferation, apoptosis) F->G H Lead Optimization G->H

Spectral Data of 5-bromo-6-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 5-bromo-6-methyl-1H-indole, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents a combination of predicted spectral features based on closely related analogs and general experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the known spectral characteristics of analogous compounds, including 5-bromo-3-methyl-1H-indole and 6-bromo-1H-indole.

Table 1: Predicted ¹H NMR Spectral Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)8.0 - 8.2br s-
H27.2 - 7.3t~2.5
H36.4 - 6.5t~2.5
H47.5 - 7.6s-
H77.1 - 7.2s-
CH₃2.4 - 2.5s-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
CarbonPredicted Chemical Shift (δ, ppm)
C2124 - 126
C3102 - 104
C3a128 - 130
C4122 - 124
C5114 - 116
C6130 - 132
C7111 - 113
C7a135 - 137
CH₃21 - 23

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3400 - 3300Strong, Sharp
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2950 - 2850Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
C-Br Stretch650 - 550Medium to Strong

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zRelative Abundance
[M]⁺210/212High (Isotopic pattern for Br)
[M-H]⁺209/211Variable
[M-CH₃]⁺195/197Variable
[M-Br]⁺131Variable

Ionization method: Electron Ionization (EI). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse Program: Standard 1D proton.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1.0 s.

      • Acquisition Time: 2-4 s.

      • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR spectrometer.

    • Parameters:

      • Pulse Program: Proton-decoupled carbon.

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2.0 s.

      • Acquisition Time: 1-2 s.

      • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Parameters:

      • Scan Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

      • A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Mass spectrometer equipped with an EI source.

    • Parameters:

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Rate: 1 scan/second.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr pellet Sample->Prep_IR Prep_MS Direct insertion or GC Sample->Prep_MS NMR_acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_acq IR_acq FTIR Spectrometer Prep_IR->IR_acq MS_acq Mass Spectrometer (EI) Prep_MS->MS_acq NMR_data NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Analysis.

biological activity of 5-bromo-6-methyl-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 5-Bromo-1H-Indole Derivatives

Therefore, to provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the biological activities of the broader, yet closely related and well-documented class of 5-bromo-1H-indole derivatives . The principles, experimental methodologies, and observed activities within this class serve as a critical foundation for investigating novel derivatives, including those with a 6-methyl substitution.

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the C-5 position has been shown to significantly modulate the biological profile of these molecules, often enhancing their potency in various therapeutic areas.[1][2] This guide summarizes the key findings in the anticancer and antimicrobial activities of these compounds.

Anticancer Activity of 5-Bromo-1H-Indole Derivatives

Derivatives of 5-bromo-indole have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. The data below, compiled from various studies, highlights the potency of these compounds, often compared against standard chemotherapeutic agents like Sunitinib and Cisplatin.[3][4]

Table 1: In Vitro Anticancer Activity (IC₅₀) of Selected 5-Bromo-Indole Derivatives

Compound Class Derivative Example Cancer Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM) Source(s)
5-Bromo-7-azaindolin-2-one Compound 23p HepG2 (Liver) 2.357 Sunitinib 31.594 [4]
A549 (Lung) 2.894 Sunitinib 49.036 [4]
Skov-3 (Ovarian) 3.012 Sunitinib 35.871 [4]
5-Bromo-indole Phytoalexin Analogue Thiourea Derivative A549 (Lung) 5.5 Cisplatin 10.1 [3]
HeLa (Cervical) 6.2 Cisplatin 12.4 [3]
MCF-7 (Breast) 7.9 Cisplatin 15.6 [3]
Pyrazole-Indole Hybrid 7a HepG2 (Liver) 6.1 Doxorubicin 24.7 [5]

| Pyrazole-Indole Hybrid | 7b | HepG2 (Liver) | 7.9 | Doxorubicin | 24.7 |[5] |

Note: The specific structures of the derivative examples are detailed in the cited source literature. This table is intended for comparative purposes.

Antimicrobial Activity of 5-Bromo-1H-Indole Derivatives

The 5-bromo-indole scaffold is also a promising backbone for the development of new antimicrobial agents. Studies have shown that these derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria.[6][7]

Table 2: In Vitro Antibacterial Activity (MIC) of Selected 5-Bromo-Indole Derivatives

Compound Class Derivative Example Bacterial Strain MIC (µg/mL) Reference Compound(s) Source(s)
5-Bromoindole-2-carboxamide Compound 7a E. coli 0.46 Gentamicin, Ciprofloxacin [6]
Compound 7b E. coli 0.35 Gentamicin, Ciprofloxacin [6]
Compound 7c E. coli 0.42 Gentamicin, Ciprofloxacin [6]
Compound 7a P. aeruginosa 0.93 Gentamicin, Ciprofloxacin [6]
Compound 7b P. aeruginosa 1.25 Gentamicin, Ciprofloxacin [6]
Compound 7g K. pneumoniae 0.93 Gentamicin, Ciprofloxacin [6]

| | Compound 7h | S. Typhi | 0.62 | Gentamicin, Ciprofloxacin |[6] |

Note: The specific structures of the derivative examples are detailed in the cited source literature. MIC values indicate the minimum inhibitory concentration.

Key Experimental Protocols

The following are generalized methodologies for assays commonly used to evaluate the biological activity of 5-bromo-indole derivatives, based on descriptions in the cited literature.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The synthesized 5-bromo-indole derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). Control wells receive medium with DMSO only.

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[4]

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Compound Preparation: A serial two-fold dilution of each 5-bromo-indole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the target bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria, no compound) and negative (medium, no bacteria) control wells are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]

Visualized Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes relevant to drug discovery with indole derivatives.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization start 5-Bromo-1H-indole Precursor reaction Multi-step Synthesis (e.g., Acylation, Condensation, Cyclization) start->reaction derivatives Library of Novel 5-Bromo-Indole Derivatives reaction->derivatives purify Purification & Characterization (Chromatography, NMR, MS) derivatives->purify invitro In Vitro Assays purify->invitro Test Compounds anticancer Anticancer Screening (MTT, etc.) invitro->anticancer antimicrobial Antimicrobial Screening (MIC, etc.) invitro->antimicrobial data Quantitative Data (IC50, MIC) anticancer->data antimicrobial->data sar Structure-Activity Relationship (SAR) Analysis data->sar hit Hit Identification sar->hit lead_opt Lead Optimization (Further Chemical Modification) hit->lead_opt

Caption: General workflow for synthesis and biological screening of novel indole derivatives.

G compound 5-Bromo-Indole Derivative membrane Cell Membrane caspase9 Pro-Caspase-9 membrane->caspase9 Induces Intrinsic Pathway caspase9_active Caspase-9 (Active) caspase9->caspase9_active Activation caspase3 Pro-Caspase-3 caspase9_active->caspase3 Cleavage caspase3_active Caspase-3 (Executioner) caspase3->caspase3_active Activation parp PARP caspase3_active->parp Cleavage apoptosis Apoptosis (Cell Death) caspase3_active->apoptosis Leads to parp_cleaved Cleaved PARP parp->parp_cleaved parp_cleaved->apoptosis Leads to

Caption: A representative intrinsic apoptosis pathway induced by an anticancer agent.

References

Navigating the Solubility Landscape of 5-Bromo-6-Methyl-1H-Indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 5-bromo-6-methyl-1H-indole, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of specific quantitative data for this exact molecule, this paper presents qualitative solubility information derived from structurally similar indole derivatives. Furthermore, it outlines a standardized experimental protocol for determining solubility and provides a visual representation of the workflow.

Understanding Solubility in Organic Solvents

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various chemical and biological systems. For substituted indoles like this compound, solubility in organic solvents is paramount for applications in synthesis, purification, and formulation.

Based on data from related compounds, such as 5-bromo-6-fluoro-1-methyl-1H-indole and 6-bromo-1-methyl-1H-indole, it is anticipated that this compound exhibits good solubility in a range of common organic solvents. The presence of the nonpolar methyl group and the polarizable bromine atom on the indole scaffold contributes to favorable interactions with various solvent types.

Table 1: Qualitative Solubility of Structurally Related Indole Derivatives

Compound NameSolventSolubilityCitation
5-Bromo-6-fluoro-1-methyl-1H-indoleDimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
Dichloromethane (DCM)Soluble[1]
6-Bromo-1-methyl-1H-indoleDichloromethane (DCM)Soluble[2]
EthanolSoluble[2]
5-Bromo-1-methyl-1H-indoleEthanolSoluble[3]
EtherSoluble[3]
Dichloromethane (DCM)Soluble[3]

Note: This table provides qualitative data for analogous compounds to infer the likely solubility of this compound. Quantitative data for the target compound is not currently available in the public domain.

Experimental Protocol for Solubility Determination: The Saturation Shake-Flask Method

A widely accepted and robust method for determining the equilibrium solubility of a compound is the saturation shake-flask method.[4] This protocol provides a reliable approach to ascertain the concentration of a saturated solution.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter into a clean vial. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.

  • Quantification: Determine the concentration of the compound in the sample by comparing its analytical response to the calibration curve. This concentration represents the equilibrium solubility of this compound in the specific solvent at the given temperature.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the saturation shake-flask method for determining solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess Solute B Add Known Volume of Solvent A->B C Seal and Agitate (e.g., 24-72h at 25°C) B->C D Settle or Centrifuge C->D E Filter Supernatant D->E F Analyze by HPLC E->F G Quantify vs. Standards F->G

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound based on available data for analogous compounds and outlines a standard experimental procedure for its determination. Researchers are encouraged to perform experimental verification to obtain precise quantitative solubility data for this specific molecule.

References

Navigating the Landscape of 5-Bromo-6-Methyl-1H-Indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the procurement and application of 5-bromo-6-methyl-1H-indole. Due to its potential applications in medicinal chemistry and materials science, this document outlines its commercial availability, provides a detailed synthesis protocol for its preparation, and explores the broader context of its biological significance.

Commercial Availability: A Tale of Isomers

Direct commercial sourcing of this compound is currently challenging, with no major chemical suppliers listing it in their catalogs. However, two of its structural isomers, 6-bromo-5-methyl-1H-indole and 5-bromo-1-methyl-1H-indole , are readily available. Researchers seeking to work with the bromo-methyl-indole scaffold can utilize these isomers as starting points for further synthetic modifications or as comparative compounds in biological assays.

Below is a summary of representative suppliers, purity levels, and pricing for these commercially available isomers. Please note that prices are subject to change and may vary based on the supplier and quantity purchased.

Table 1: Commercial Availability of this compound Isomers

Compound NameCAS NumberRepresentative SuppliersPurityPrice (USD) per gram
6-Bromo-5-methyl-1H-indole 248602-16-6BLD Pharm, Parchem≥97%Contact for quote
5-Bromo-1-methyl-1H-indole 10075-52-2Sigma-Aldrich, Thermo Scientific, Boron Molecular≥97%~$25 - $85

De Novo Synthesis: A Proposed Experimental Protocol

For research requiring the specific this compound structure, de novo synthesis is a viable approach. The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from phenylhydrazines and a ketone or aldehyde. The following is a proposed experimental protocol for the synthesis of this compound, adapted from established literature procedures for similar indole syntheses.

2.1. Overall Reaction Scheme

The synthesis proceeds in two main steps: the formation of a hydrazone from 4-bromo-3-methylphenylhydrazine and a suitable carbonyl compound, followed by acid-catalyzed cyclization to form the indole ring.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of (4-Bromo-3-methylphenyl)hydrazone

  • Reactants:

    • 4-Bromo-3-methylaniline (1.0 eq)

    • Sodium nitrite (1.1 eq)

    • Concentrated Hydrochloric Acid

    • Stannous chloride dihydrate (3.0 eq)

    • Propionaldehyde (or other suitable ketone/aldehyde) (1.2 eq)

    • Ethanol

  • Procedure:

    • To a stirred solution of 4-bromo-3-methylaniline in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite in water dropwise.

    • Maintain the temperature below 5 °C and stir for 30 minutes to form the diazonium salt.

    • In a separate flask, dissolve stannous chloride dihydrate in concentrated hydrochloric acid.

    • Slowly add the diazonium salt solution to the stannous chloride solution at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Basify the mixture with a concentrated sodium hydroxide solution until the precipitate dissolves.

    • Extract the resulting 4-bromo-3-methylphenylhydrazine with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the crude hydrazine in ethanol and add propionaldehyde.

    • Stir the mixture at room temperature for 1 hour to form the hydrazone. The product can be isolated by filtration if it precipitates or by removal of the solvent.

Step 2: Fischer Indole Synthesis of this compound

  • Reactants:

    • (4-Bromo-3-methylphenyl)hydrazone (from Step 1)

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

  • Procedure:

    • Add the hydrazone from the previous step to an excess of polyphosphoric acid.

    • Heat the mixture to 80-100 °C with stirring for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the hot reaction mixture onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Biological Context: Indole Derivatives in Signaling Pathways

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. They are known to interact with various cellular targets, including protein kinases, and modulate key signaling pathways implicated in diseases such as cancer.

One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway . VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis. Several indole-based molecules have been developed as potent inhibitors of VEGFR-2.

Below is a diagram illustrating a simplified representation of the VEGFR-2 signaling pathway and the point of intervention for indole-based inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P1 Dimerization & Autophosphorylation VEGFR2->P1 Activation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Indole_Inhibitor Indole-Based Inhibitor Indole_Inhibitor->P1 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and inhibition by indole derivatives.

Visualizing the Workflow: A Diagrammatic Representation of Synthesis

To further clarify the proposed synthesis, the following diagram outlines the key stages of the experimental workflow.

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indole Synthesis A1 Diazotization of 4-bromo-3-methylaniline A2 Reduction to Hydrazine A1->A2 A3 Condensation with Propionaldehyde A2->A3 B1 Acid-Catalyzed Cyclization (PPA) A3->B1 Intermediate: (4-Bromo-3-methylphenyl)hydrazone B2 Workup and Extraction B1->B2 B3 Purification by Column Chromatography B2->B3 Product Product B3->Product Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

This technical guide provides a foundational understanding for researchers interested in this compound. While direct procurement is limited, the availability of its isomers and a feasible synthetic route offer clear paths for its inclusion in research and development programs. The established biological relevance of the broader indole class, particularly in cancer-related signaling pathways, underscores the potential significance of this and related compounds.

An In-depth Technical Guide to the Molecular Structure of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 5-bromo-6-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from closely related structural analogs to provide a predictive assessment of its characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the potential utility of this compound and a foundation for future experimental investigation.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Halogenated and alkylated indoles, in particular, have garnered significant attention due to their diverse pharmacological profiles, which include anticancer, anti-inflammatory, and antimicrobial activities.[1] This guide focuses on the specific, yet sparsely documented, isomer this compound, providing a detailed analysis of its predicted molecular characteristics and potential for further research.

Molecular Structure and Properties

The molecular structure of this compound is characterized by an indole core with a bromine atom at the C5 position and a methyl group at the C6 position of the benzene ring.

Predicted Physicochemical Properties
PropertyThis compound (Predicted)5-bromo-1-methyl-1H-indole[3][4]5-bromo-7-methyl-1H-indole[5]6-methyl-1H-indole[6]5-bromoindole[7]
Molecular Formula C₉H₈BrNC₉H₈BrNC₉H₈BrNC₉H₉NC₈H₆BrN
Molecular Weight 210.07 g/mol 210.07 g/mol 210.07 g/mol 131.17 g/mol 196.04 g/mol
Melting Point (°C) Not available39-43Not availableNot available90-92
Boiling Point (°C) Not availableNot availableNot availableNot availableNot available
LogP (Predicted) ~3.53.4[3]3.4 (predicted)2.4 (predicted)2.9 (predicted)
Spectroscopic Data of Structural Isomers

Direct spectroscopic data for this compound is not currently published. The following tables present the ¹H and ¹³C NMR data for closely related isomers, which can serve as a reference for the characterization of the target compound.

¹H NMR Data of Related Indole Derivatives (in CDCl₃)

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-7 (ppm)Methyl (ppm)Aromatic Protons (ppm)Reference
5-bromo-3-methyl-1H-indole 6.99 (s)-7.73 (d)7.22 (d)2.32 (d)7.29 (dd)[8]
5-bromo-7-methyl-1H-indole 7.22 (t)6.51 (q)7.63 (s)-2.47 (s)7.12 (s)[9]

¹³C NMR Data of a Related Indole Derivative (in CDCl₃)

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7aMethylReference
5-bromo-3-methyl-1H-indole 122.95111.60124.76121.64112.50124.76130.22134.969.64[8]

Proposed Synthesis

While a specific synthetic protocol for this compound has not been found in the reviewed literature, a plausible route can be designed based on established indole synthetic methodologies, such as the Fischer indole synthesis. A potential retrosynthetic analysis suggests that 4-bromo-5-methyl-phenylhydrazine and a suitable two-carbon synthon would be required.

Alternatively, a late-stage bromination of 6-methylindole could be explored, although this may present challenges with regioselectivity.

A general synthetic scheme starting from a substituted aniline is presented below. This approach is adapted from a known synthesis of 5-bromo-7-methylindole.[9]

Synthesis_Pathway cluster_0 Proposed Synthetic Route Starting_Material 4-Bromo-3-methylaniline Intermediate_1 4-Bromo-3-methylphenylhydrazine Starting_Material->Intermediate_1 Diazotization, Reduction Intermediate_2 Hydrazone Intermediate Intermediate_1->Intermediate_2 Condensation with a ketone/aldehyde Product This compound Intermediate_2->Product Fischer Indole Synthesis (Acid Catalyst, Heat) Drug_Development_Logic Start This compound Synthesis Chemical Synthesis Start->Synthesis Characterization Structural & Purity Analysis (NMR, MS, etc.) Synthesis->Characterization Screening Biological Activity Screening Characterization->Screening Lead_Opt Lead Compound Optimization Screening->Lead_Opt Active Hit Preclinical Preclinical Studies Lead_Opt->Preclinical

References

An In-Depth Technical Guide on the Potential Therapeutic Applications of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Extensive research for "5-bromo-6-methyl-1H-indole" has revealed a significant scarcity of publicly available scientific literature, quantitative biological data, and detailed experimental protocols specifically pertaining to this molecule. This suggests that this compound is likely a novel or under-investigated compound.

Therefore, to provide a valuable and scientifically grounded resource, this guide will focus on the broader class of substituted indoles, drawing parallels and inferring the potential therapeutic applications of this compound based on the activities of structurally similar compounds. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] This guide will synthesize this broader knowledge to project the potential of the target compound, while clearly indicating where the information is based on related structures.

Introduction to the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor allow indole-containing molecules to interact with a diverse range of biological targets.[1] Modifications to the indole core, such as the introduction of halogen atoms (like bromine) and alkyl groups (like methyl), can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[4] Bromination, in particular, is known to often enhance biological activity.[4]

Synthesis of Substituted Indoles

A generalized workflow for the synthesis of a substituted indole is depicted below.

G General Synthetic Workflow for Substituted Indoles cluster_start Starting Materials cluster_reactions Key Reactions cluster_purification Purification cluster_product Final Product Start Substituted Aniline or Indole Precursor Reaction1 Introduction of Substituents (e.g., Bromination, Methylation) Start->Reaction1 Reaction2 Indole Ring Formation (e.g., Fischer, Bartoli, or Larock Indole Synthesis) Reaction1->Reaction2 Purification Chromatography (e.g., Column Chromatography) Reaction2->Purification Product This compound Purification->Product

Caption: A conceptual workflow for the synthesis of this compound.

Hypothetical Experimental Protocol: Synthesis of this compound

The following is a hypothetical, generalized protocol based on common indole synthesis methodologies. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.

  • Starting Material Selection: A potential starting material could be 4-bromo-3-methylaniline.

  • Indole Ring Formation (e.g., using a modified Fischer Indole Synthesis):

    • The starting aniline would be reacted with a suitable ketone or aldehyde (e.g., pyruvic acid) to form a hydrazone.

    • The resulting hydrazone would then be treated with an acid catalyst (e.g., polyphosphoric acid or zinc chloride) and heated to induce cyclization and form the indole ring.

  • Purification: The crude product would be purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: The structure of the final compound would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Therapeutic Applications

Based on the known biological activities of various bromo- and methyl-substituted indole derivatives, this compound could be investigated for the following therapeutic applications:

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents.[2] The introduction of a bromine atom at the 5-position has been shown in some indole derivatives to enhance antiproliferative activity.[4]

  • Potential Mechanisms of Action:

    • Kinase Inhibition: Many indole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

    • Tubulin Polymerization Inhibition: Some indole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

    • Induction of Apoptosis: Substituted indoles can trigger programmed cell death in cancer cells through various signaling pathways.

G Potential Anticancer Signaling Pathways for Indole Derivatives cluster_targets Cellular Targets cluster_effects Cellular Effects Indole This compound (Hypothesized) Kinase Protein Kinases Indole->Kinase Inhibition Tubulin Tubulin Indole->Tubulin Inhibition of Polymerization Apoptosis Apoptosis Kinase->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest CellCycleArrest->Apoptosis

Caption: Hypothesized anticancer mechanisms of action for this compound.

Anti-inflammatory Activity

Indole derivatives have been investigated for their anti-inflammatory properties.[5] The mechanism often involves the inhibition of key inflammatory mediators.

  • Potential Mechanisms of Action:

    • Inhibition of Cyclooxygenase (COX) Enzymes: Some indoles can inhibit COX-1 and COX-2, enzymes responsible for the production of prostaglandins, which are key mediators of inflammation.

    • Modulation of Cytokine Production: Indole compounds may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]

Neurological and Psychiatric Disorders

The indole nucleus is the core structure of the neurotransmitter serotonin. Consequently, many indole derivatives interact with serotonin receptors and other targets in the central nervous system.

  • Potential Targets:

    • Serotonin (5-HT) Receptors: Depending on the substitution pattern, indole derivatives can act as agonists or antagonists at various 5-HT receptor subtypes, suggesting potential applications in treating depression, anxiety, and cognitive disorders.[6]

    • Monoamine Oxidase (MAO) Inhibition: Some indole derivatives have been shown to inhibit MAO, an enzyme that metabolizes neurotransmitters, which is a therapeutic strategy for depression and Parkinson's disease.

Quantitative Data from Related Compounds

To provide a framework for the potential potency of this compound, the following table summarizes publicly available data for structurally related compounds. It is crucial to note that these values are not directly transferable to this compound and are provided for comparative purposes only.

CompoundTarget/AssayActivity (IC50/EC50)Therapeutic Area
5-Bromo-indoleNurr1 LBD BindingKD = 5 µM[7]Neurodegenerative Disease
5-Bromo-7-azaindolin-2-one derivative (Compound 23p)HepG2, A549, Skov-3 cell linesIC50: 2.357–3.012 μM[3]Cancer
5-BromobrassininIDO Inhibition-Cancer

Future Directions

The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The following steps would be necessary to characterize this compound:

  • Development of a robust and scalable synthetic route.

  • In vitro screening against a panel of biological targets , including various kinases, GPCRs, and enzymes relevant to cancer, inflammation, and neurological disorders.

  • Determination of quantitative measures of activity , such as IC50 and Ki values.

  • In vitro and in vivo studies to assess efficacy, toxicity, and pharmacokinetic properties.

Conclusion

While specific data on this compound is currently lacking, the rich history of the indole scaffold in medicinal chemistry provides a strong rationale for its investigation. Based on the activities of related bromo- and methyl-substituted indoles, this compound emerges as a candidate for exploration in oncology, inflammatory diseases, and neuroscience. The synthesis and biological evaluation of this compound are warranted to determine its true therapeutic potential. This technical guide serves as a foundational document to inspire and guide such future research endeavors.

References

A Comprehensive Technical Review of 5-bromo-6-methyl-1H-indole: Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth literature review of 5-bromo-6-methyl-1H-indole. Due to the limited availability of direct studies on this specific molecule, this paper extrapolates from data on closely related brominated and methylated indole analogs to discuss its potential synthesis, chemical properties, and biological significance. The information presented aims to serve as a valuable resource for researchers interested in the therapeutic potential of substituted indoles.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Substitution on the indole ring, particularly with halogens and alkyl groups, can significantly modulate the physicochemical properties and pharmacological activity of the parent molecule.[3][4] Bromination, for instance, is known to enhance lipophilicity and can lead to improved potency and target selectivity.[3] This review focuses on the hypothetical profile of this compound, drawing parallels from its structural analogs to predict its characteristics and potential applications in drug discovery.

Physicochemical Properties (Predicted)

Based on the properties of similar compounds like 5-bromo-1-methyl-1H-indole, the predicted physicochemical properties of this compound are summarized below.

PropertyPredicted ValueReference Compound
Molecular FormulaC₉H₈BrN5-bromo-1-methyl-1H-indole[5]
Molecular Weight~210.07 g/mol 5-bromo-1-methyl-1H-indole[5]
AppearanceLikely a solid, white to off-white crystals5-bromo-1-methyl-1H-indole[6]
SolubilitySoluble in organic solvents like ethanol, ether, and dichloromethane5-bromo-1-methyl-1H-indole[6]
Melting PointExpected to be in a similar range to related isomers5-bromo-1-methyl-1H-indole (39-43 °C)[6]

Synthesis of this compound

While a specific synthesis for this compound is not documented, a plausible synthetic route can be proposed based on established methods for the synthesis of related substituted indoles, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions.[7][8] A potential synthetic pathway starting from 4-bromo-3-methylaniline is outlined below.

Proposed Synthetic Pathway

G A 4-Bromo-3-methylaniline B Hydrazine formation A->B NaNO₂, HCl then SnCl₂ C 4-Bromo-3-methylphenylhydrazine B->C D Condensation with a ketone/aldehyde (e.g., Pyruvic acid) C->D E Hydrazone intermediate D->E F Fischer Indole Synthesis (Acid catalyst, heat) E->F G This compound-2-carboxylic acid F->G H Decarboxylation G->H Heat I This compound H->I

Caption: Proposed Fischer Indole Synthesis for this compound.

Experimental Protocol: Proposed Synthesis of this compound

The following is a hypothetical, generalized protocol based on the Fischer indole synthesis.

  • Diazotization and Reduction: 4-Bromo-3-methylaniline is dissolved in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. The resulting solution is then treated with a reducing agent, such as stannous chloride, to yield 4-bromo-3-methylphenylhydrazine.

  • Condensation: The 4-bromo-3-methylphenylhydrazine is reacted with an appropriate ketone or aldehyde (e.g., pyruvic acid to yield an indole-2-carboxylic acid) in a suitable solvent like ethanol. The mixture is heated to form the corresponding hydrazone.

  • Cyclization (Fischer Indole Synthesis): The crude hydrazone is treated with an acid catalyst, such as polyphosphoric acid or zinc chloride, and heated to induce cyclization.

  • Work-up and Purification: The reaction mixture is cooled, neutralized with a base, and extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield this compound. If a carboxylated intermediate is formed, a final decarboxylation step via heating is required.

Potential Biological Activities and Mechanism of Action

Brominated indoles are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The introduction of a methyl group can further influence the biological profile.

Anti-inflammatory Activity

Many brominated indoles exhibit anti-inflammatory effects by modulating key signaling pathways. For instance, compounds like 6-bromoindole have been shown to inhibit the translocation of the nuclear factor kappa B (NF-κB) to the nucleus in stimulated macrophages.[3] This inhibition downregulates the expression of pro-inflammatory genes, leading to a decrease in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes Nucleus->ProInflammatory_Genes activates transcription Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, PGE₂) ProInflammatory_Genes->Inflammatory_Mediators Bromoindole Brominated Indole (e.g., this compound) Bromoindole->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

The indole scaffold is present in many anticancer agents.[4] Brominated indoles, in particular, have demonstrated cytotoxic effects against various cancer cell lines.[9] The mechanisms of action are diverse and can include the inhibition of protein kinases like EGFR (Epidermal Growth Factor Receptor), disruption of microtubule polymerization, and induction of apoptosis.[10][11] For example, certain 5-bromoindole-2-carboxylic acid derivatives have been identified as potent EGFR inhibitors.[10][12]

Antimicrobial Activity

Indole derivatives have been reported to possess antibacterial and antifungal properties.[9][13] The presence of a bromine atom can enhance this activity. The mechanism of antimicrobial action can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Quantitative Data for Analogous Brominated Indoles

The following table summarizes quantitative biological data for several brominated indole analogs. This data provides a reference for the potential potency of this compound.

CompoundBiological ActivityAssayResultReference
5,6-dibromo-L-hypaphorineAntioxidantOxygen Radical Absorbance Capacity (ORAC)0.22[9]
5,6-dibromo-L-hypaphorineAnti-inflammatoryBee venom PLA₂ inhibitionIC₅₀ = 0.2 mM[9]
Tulongicin A (di(6-Br-1H-indol-3-yl)methyl group)AntibacterialMinimum Inhibitory Concentration (MIC) vs. S. aureus1.2 µg/mL[9]
Dihydrospongotine CAntibacterialMinimum Inhibitory Concentration (MIC) vs. S. aureus3.7 µg/mL[9]
5-Bromoindole-2-carboxamide derivative (Va)Anticancer (EGFR inhibitor)EGFR inhibitory assayIC₅₀ = 71 nM[11]
5-Bromoindole-2-carboxamide derivative (Va)Anticancer (BRAFV600E inhibitor)BRAFV600E inhibitory assayIC₅₀ = 77 nM[11]

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[3]

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive analysis of its structural analogs suggests that it is a promising candidate for further investigation in drug discovery. Its predicted physicochemical properties and potential synthetic accessibility make it an attractive target for synthesis and biological evaluation. Based on the known activities of related brominated indoles, this compound is likely to exhibit anti-inflammatory, anticancer, and/or antimicrobial properties. The experimental protocols and mechanistic insights provided in this review offer a solid foundation for future research into this and other novel substituted indole derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 5-bromo-6-methyl-1H-indole. This valuable building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail the reaction mechanism, optimized reaction conditions based on analogous indole substrates, and step-by-step experimental protocols.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed cross-coupling reaction is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acids.[2] For drug development professionals, the ability to functionalize the indole scaffold at the 5-position is of particular interest for generating libraries of potential therapeutic agents.

Reaction Principle

The Suzuki coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 5-aryl-6-methyl-1H-indole product and regenerating the palladium(0) catalyst.[3]

Recommended Reaction Components

Based on successful Suzuki couplings with similar brominated indole and indazole substrates, the following components are recommended for the reaction with this compound.

ComponentRecommended ReagentsTypical Concentration/LoadingPurpose
Substrate This compound1.0 equivalentAryl halide partner
Coupling Partner Arylboronic acid or Arylboronic acid pinacol ester1.1 - 2.0 equivalentsSource of the new aryl group
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand1 - 5 mol%Facilitates the cross-coupling
Base K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄2.0 - 3.0 equivalentsActivates the boronic acid for transmetalation
Solvent 1,4-Dioxane/H₂O, Dimethoxyethane (DME), Toluene, EthanolVariesProvides a medium for the reaction

Experimental Protocols

The following protocols are generalized based on successful Suzuki coupling reactions of analogous 5-bromo-indole and 5-bromo-indazole derivatives.[4][5][6] Optimization may be required for specific arylboronic acids.

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a robust starting point for a wide range of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, degassed

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[4]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).[4]

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add ethanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C for 25-40 minutes with stirring.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Conditions from Analogous Systems

The following table summarizes conditions used in the literature for Suzuki coupling reactions of similar brominated heterocycles, which can serve as a guide for optimizing the reaction of this compound.

SubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)Reference
5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-onePd(PPh₃)₄ (5)Cs₂CO₃ (2)Ethanol100 (MW)25-40 minGood to excellent[4]
5,7-dibromoindolePd(PPh₃)₄ (3)Na₂CO₃ (2)H₂O120 (MW)1 hup to 91[6][7]
5-bromo-1-ethyl-1H-indazolePd(dppf)Cl₂K₂CO₃DME802 hHigh[5]
3-chloroindazolePd source (2), Ligand (3)K₃PO₄ (2)Dioxane/H₂O10015 hGood to excellent[8]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OR)₂ Base pd_r_r1 R-Pd(II)L_n-R' transmetalation->pd_r_r1 reductive_elimination Reductive Elimination pd_r_r1->reductive_elimination reductive_elimination->pd0 R-R' product 5-aryl-6-methyl-1H-indole (R-R') reductive_elimination->product rx This compound (R-X) rx->oxidative_addition boronic Arylboronic Acid (R'-B(OR)₂) boronic->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Experimental_Workflow start Start: Assemble Reactants reaction_setup Combine this compound, boronic acid, base, and catalyst in a flask. start->reaction_setup inert_atmosphere Purge the reaction vessel with an inert gas (Ar or N₂). reaction_setup->inert_atmosphere add_solvent Add degassed solvent. inert_atmosphere->add_solvent heating Heat the reaction mixture with stirring. add_solvent->heating monitoring Monitor reaction progress (TLC or LC-MS). heating->monitoring workup Aqueous workup and extraction. monitoring->workup Reaction Complete purification Purify by column chromatography. workup->purification product Obtain pure 5-aryl-6-methyl-1H-indole purification->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Functionalization of the 5-Bromo-6-methyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-bromo-6-methyl-1H-indole scaffold is a valuable starting material in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active compounds, and the bromine atom at the C5-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space to develop potent and selective therapeutic agents. The methyl group at the C6-position can influence the electronic properties and steric environment of the indole ring, potentially impacting biological activity and metabolic stability.

These application notes provide an overview of key functionalization strategies for the this compound scaffold, detailed experimental protocols for its modification, and insights into its application in drug discovery, particularly as a scaffold for kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo substituent is primed for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, including aryl, heteroaryl, vinyl, and amino groups.

1.1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted indoles, which are common motifs in kinase inhibitors.

1.2. Heck Coupling: C-C Bond Formation

The Heck reaction facilitates the formation of carbon-carbon bonds between this compound and alkenes. This reaction is particularly useful for synthesizing vinyl-substituted indoles, which can serve as versatile intermediates for further transformations.

1.3. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between this compound and various primary or secondary amines. This reaction is a powerful tool for introducing diverse amino functionalities, which can significantly impact the pharmacological properties of the resulting compounds.

Electrophilic Substitution

The indole nucleus is an electron-rich aromatic system susceptible to electrophilic substitution. The regioselectivity of these reactions on the this compound scaffold is directed by the existing substituents. The pyrrole ring is generally more reactive than the benzene ring. Electrophilic attack is most likely to occur at the C3 position, as this preserves the aromaticity of the benzene ring in the intermediate.

Application in Kinase Inhibitor Development

The indole scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the kinase hinge region. Functionalization of the this compound scaffold allows for the introduction of various substituents that can occupy the hydrophobic regions of the ATP-binding pocket, leading to enhanced potency and selectivity. Derivatives of this scaffold have shown potential in targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

Quantitative Data Presentation

Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 5-Bromoindoles

EntryAryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (4:1)100685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (3:1)90880-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME851275-85
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane100482

Table 2: Biological Activity of Representative Indole-Based Kinase Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, µM)
Indole-AEGFR15A5490.5
Indole-BVEGFR225HUVEC0.8
Indole-CPI3Kα50MCF-71.2
Indole-DAkt130PC-31.0

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials: this compound, arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), base (e.g., K₂CO₃, 2 equiv.), solvent (e.g., dioxane/water, 3:1).

  • Procedure:

    • To a reaction flask, add this compound (1 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

    • Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the dioxane/water solvent mixture (10 mL).

    • Add the palladium catalyst (0.03 mmol).

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling (Microwave-Assisted)

  • Materials: this compound, alkene (e.g., styrene, 1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., P(o-tol)₃, 4 mol%), base (e.g., Et₃N, 2 equiv.), solvent (e.g., DMF).

  • Procedure:

    • In a microwave reaction vial, combine this compound (1 mmol), palladium acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

    • Add DMF (5 mL), triethylamine (2 mmol), and styrene (1.5 mmol).

    • Seal the vial and place it in the microwave reactor.

    • Heat the reaction mixture to 120 °C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Materials: this compound, amine (1.2 equiv.), palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), ligand (e.g., RuPhos, 4 mol%), base (e.g., NaOtBu, 1.5 equiv.), solvent (e.g., toluene).

  • Procedure:

    • To an oven-dried reaction tube, add the palladium precatalyst (0.02 mmol) and ligand (0.04 mmol).

    • Add this compound (1 mmol) and sodium tert-butoxide (1.5 mmol).

    • Seal the tube with a septum and purge with argon.

    • Add toluene (5 mL) and the amine (1.2 mmol).

    • Heat the reaction to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool to room temperature, dilute with ethyl acetate (20 mL), and quench with saturated aqueous ammonium chloride.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Mandatory Visualizations

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products start This compound suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd Catalyst, Base) start->suzuki C-C Bond Formation heck Heck Coupling (Alkene, Pd Catalyst, Base) start->heck C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald C-N Bond Formation electrophilic Electrophilic Substitution (e.g., NBS, NIS, Ac₂O) start->electrophilic C-E Bond Formation prod_suzuki 5-Aryl/Heteroaryl-6-methyl-1H-indole suzuki->prod_suzuki prod_heck 5-Vinyl-6-methyl-1H-indole heck->prod_heck prod_buchwald 5-Amino-6-methyl-1H-indole buchwald->prod_buchwald prod_electrophilic C3-Substituted Derivatives electrophilic->prod_electrophilic

Caption: General workflow for the functionalization of the this compound scaffold.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt Akt pdk1->akt phosphorylates (activates) mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor This compound Derivative inhibitor->pi3k inhibits inhibitor->akt inhibits inhibitor->mtor inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound derivatives.

Application Notes and Protocols for 5-bromo-6-methyl-1H-indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-bromo-6-methyl-1H-indole in medicinal chemistry, focusing on its role as a key building block for the synthesis of bioactive molecules, particularly kinase inhibitors. While specific biological data for this exact molecule is not extensively available in public literature, the indole scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. The bromo and methyl substitutions on the indole ring offer valuable handles for synthetic diversification and modulation of physicochemical properties.

Overview of Medicinal Chemistry Applications

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of endogenous ligands and interact with various biological targets. The presence of a bromine atom at the 5-position and a methyl group at the 6-position of the indole ring in this compound provides synthetic chemists with versatile opportunities for lead optimization.

  • Kinase Inhibitors: The primary application of substituted bromoindoles in medicinal chemistry is in the development of kinase inhibitors. The indole scaffold can serve as an ATP-competitive hinge-binding motif. The bromine atom at the C5 position is particularly useful for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore the solvent-exposed region of the ATP-binding pocket. The methyl group at C6 can influence the electronic properties and metabolic stability of the molecule.

  • Anticancer Agents: Many kinase inhibitors target signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Therefore, derivatives of this compound are promising candidates for the development of novel anticancer therapeutics.

  • Serotonin Receptor Modulators: Indole derivatives are well-known for their interaction with serotonin receptors. The specific substitution pattern of this compound could be explored for developing selective ligands for various serotonin receptor subtypes, with potential applications in treating neurological and psychiatric disorders.

  • Antiviral and Antimicrobial Agents: The indole core is also found in various compounds with antiviral and antimicrobial activities. The lipophilicity and electronic properties conferred by the bromo and methyl groups can be leveraged to design novel agents targeting infectious diseases.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.

Proposed Synthetic Protocol: Fischer Indole Synthesis

This protocol describes a hypothetical synthesis of this compound starting from 4-bromo-3-methylaniline.

Step 1: Synthesis of (4-bromo-3-methylphenyl)hydrazine hydrochloride

  • Materials:

    • 4-bromo-3-methylaniline

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

    • Deionized Water

    • Ice

  • Procedure:

    • Dissolve 4-bromo-3-methylaniline (1 equivalent) in a suitable volume of concentrated HCl and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Collect the precipitated (4-bromo-3-methylphenyl)hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Fischer Indole Synthesis to yield this compound

  • Materials:

    • (4-bromo-3-methylphenyl)hydrazine hydrochloride

    • Acetaldehyde (or a suitable equivalent like acetaldehyde diethyl acetal)

    • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)

    • Toluene or another high-boiling solvent

  • Procedure:

    • Combine (4-bromo-3-methylphenyl)hydrazine hydrochloride (1 equivalent) and acetaldehyde (1.2 equivalents) in a round-bottom flask.

    • Add polyphosphoric acid as the catalyst and solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indole Synthesis 4-bromo-3-methylaniline 4-bromo-3-methylaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 4-bromo-3-methylaniline->Diazotization Reduction Reduction (SnCl2, HCl) Diazotization->Reduction Hydrazine (4-bromo-3-methylphenyl)hydrazine hydrochloride Reduction->Hydrazine Condensation Condensation with Acetaldehyde Hydrazine->Condensation Cyclization Cyclization (Polyphosphoric Acid, 80-100 °C) Condensation->Cyclization Product This compound Cyclization->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Biological Evaluation

Given the potential of this compound derivatives as kinase inhibitors, the following are generalized protocols for in vitro kinase inhibition assays.

Protocol 1: General Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to assess the inhibitory activity of synthesized compounds against a target kinase by measuring ATP consumption.

  • Materials:

    • Target kinase (e.g., BRAF, EGFR, VEGFR)

    • Kinase substrate (e.g., a specific peptide)

    • Adenosine triphosphate (ATP)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • Synthesized this compound derivatives

    • Assay buffer (specific to the kinase)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add 5 µL of a solution containing the target kinase and its substrate in the assay buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for 1-2 hours.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Kinase Inhibitor Screening

G cluster_synthesis Compound Synthesis & Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Synthesis Synthesis of 5-bromo-6-methyl- 1H-indole Derivatives Dilution Serial Dilution in DMSO Synthesis->Dilution Dispensing Dispense Compounds into 384-well plate Dilution->Dispensing Addition1 Add Kinase and Substrate Dispensing->Addition1 Addition2 Add ATP to start reaction Addition1->Addition2 Incubation1 Incubate at 30 °C Addition2->Incubation1 StopReaction Add ADP-Glo™ Reagent Incubation1->StopReaction Incubation2 Incubate at RT StopReaction->Incubation2 Detection Add Kinase Detection Reagent Incubation2->Detection Incubation3 Incubate at RT Detection->Incubation3 Measurement Measure Luminescence Incubation3->Measurement Analysis Calculate % Inhibition Measurement->Analysis IC50 Determine IC50 values Analysis->IC50

Caption: General workflow for screening kinase inhibitors.

Data Presentation

Quantitative data from kinase inhibition assays should be summarized in a clear and structured table to facilitate comparison between different derivatives.

Table 1: Hypothetical Kinase Inhibition Data for Derivatives of this compound

Compound IDR Group (at C5)Target KinaseIC₅₀ (nM)
BM-In-01 -Br (Parent)BRAF V600E>10,000
BM-In-02 -PhenylBRAF V600E850
BM-In-03 -4-FluorophenylBRAF V600E420
BM-In-04 -Pyridin-3-ylBRAF V600E250
BM-In-05 -Thiophen-2-ylBRAF V600E600
BM-In-01 -Br (Parent)EGFR>10,000
BM-In-02 -PhenylEGFR1200
BM-In-03 -4-FluorophenylEGFR950
BM-In-04 -Pyridin-3-ylEGFR780
BM-In-05 -Thiophen-2-ylEGFR1500

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.

Signaling Pathway

Derivatives of this compound, as potential kinase inhibitors, could target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway.

MAPK/ERK Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway by a hypothetical inhibitor.

Application Notes and Protocol for N-alkylation of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a fundamental transformation in synthetic organic chemistry, crucial for the development of novel therapeutic agents and functional materials. The indole scaffold is a privileged structure found in a vast array of biologically active natural products and pharmaceuticals. Modification at the N1 position of the indole ring can significantly impact the molecule's pharmacological properties, including binding affinity, selectivity, and metabolic stability. This document provides a detailed protocol for the N-alkylation of 5-bromo-6-methyl-1H-indole, a versatile intermediate for the synthesis of a variety of targeted compounds. The presence of the bromo and methyl substituents offers opportunities for further functionalization, making this a valuable building block in drug discovery programs.

Reaction Principle

The N-alkylation of this compound proceeds via a two-step mechanism. First, the acidic proton on the indole nitrogen is abstracted by a suitable base to form a nucleophilic indolate anion. Subsequently, this anion undergoes a nucleophilic substitution reaction (SN2) with an alkylating agent to furnish the desired N-alkylated product. The choice of base, solvent, and alkylating agent is critical to ensure high regioselectivity for N-alkylation over the competing C3-alkylation and to achieve a good yield of the target molecule.[1][2]

Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using a strong base and an alkyl halide.

Materials:

  • This compound

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)[1][3]

  • Sodium hydride (NaH), 60% dispersion in mineral oil[1][3]

  • Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material. A typical concentration is between 0.1 and 0.5 M.[1][4]

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution.[1] Caution: Hydrogen gas is evolved during this step. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases.[1]

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0-1.2 eq.) dropwise to the flask.

  • Reaction Monitoring: The reaction can be stirred at room temperature or heated if necessary. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The choice of reaction parameters can significantly influence the yield and selectivity of the N-alkylation. The following table summarizes various conditions reported for the N-alkylation of substituted indoles, which can be adapted for this compound.

BaseSolventAlkylating AgentTemperature (°C)Typical Yield (%)Reference
NaHDMF/THFAlkyl Halide0 to RT or higherHigh[1][3]
K2CO3DMFAlkyl Halide80-100Moderate to High
Cs2CO3AcetonitrileAlkyl HalideRefluxHigh
DBUTolueneAlkyl HalideRT to 110Moderate to High
DABCODMC/DMFDimethyl Carbonate90-95Quantitative[5]

Note: Yields are dependent on the specific indole substrate and alkylating agent used.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start: This compound dissolution Dissolution (Anhydrous DMF/THF) start->dissolution deprotonation Deprotonation (NaH, 0°C to RT) dissolution->deprotonation alkylation Alkylation (Alkyl Halide, 0°C to RT/Heat) deprotonation->alkylation workup Aqueous Workup (Quenching, Extraction, Washing) alkylation->workup purification Purification (Column Chromatography) workup->purification product Final Product: N-alkylated indole purification->product

Caption: Workflow for the N-alkylation of this compound.

Troubleshooting Common Issues

This diagram outlines potential issues during the N-alkylation reaction and suggests corresponding solutions.

troubleshooting_workflow issue Observed Issue low_yield Low Yield issue->low_yield c3_alkylation C3-Alkylation issue->c3_alkylation no_reaction No Reaction issue->no_reaction incomplete_deprotonation Incomplete Deprotonation - Use stronger/more base - Increase reaction time/temp low_yield->incomplete_deprotonation Cause reagent_purity Reagent Impurity - Use anhydrous solvents - Purify starting materials low_yield->reagent_purity Cause steric_hindrance Steric Hindrance - Use less hindered reagents - Increase reaction temperature low_yield->steric_hindrance Cause c3_alkylation->steric_hindrance Cause solvent_choice Solvent Choice - Use more polar aprotic solvent (e.g., DMF) c3_alkylation->solvent_choice Solution no_reaction->incomplete_deprotonation Cause no_reaction->reagent_purity Cause inactive_alkylating_agent Inactive Alkylating Agent - Use more reactive halide (I > Br > Cl) - Check agent quality no_reaction->inactive_alkylating_agent Cause

Caption: Troubleshooting guide for indole N-alkylation reactions.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH with extreme care in a fume hood and under an inert atmosphere.

  • Anhydrous solvents like DMF and THF are flammable and can be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkylating agents are often toxic and should be handled with caution in a well-ventilated fume hood.

  • Always perform reactions in a clean, dry, and well-ventilated area.

By following this detailed protocol and considering the provided data and troubleshooting guide, researchers can effectively perform the N-alkylation of this compound to generate valuable compounds for further investigation in drug discovery and development.

References

Application Notes and Protocols for 5-bromo-6-methyl-1H-indole as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromo-6-methyl-1H-indole as a key building block in the synthesis of complex, biologically active molecules. The strategic placement of the bromine atom at the 5-position and the methyl group at the 6-position of the indole scaffold offers a unique combination of reactivity and structural features, making it a valuable starting material for drug discovery programs targeting a range of therapeutic areas.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of the indole ring is a key strategy for modulating the pharmacological properties of these molecules. This compound is a particularly useful starting material due to the presence of the bromine atom, which serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the C5-position, enabling the systematic exploration of structure-activity relationships (SAR). The methyl group at the C6-position can also influence the biological activity and pharmacokinetic properties of the final compounds.

This document outlines key applications of this compound in the synthesis of kinase inhibitors and antiviral agents, and provides detailed protocols for its derivatization through N-alkylation, Suzuki coupling, and Sonogashira coupling reactions.

Key Applications

Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of many diseases, including cancer. The indole scaffold can mimic the purine core of ATP, making it an excellent starting point for the design of kinase inhibitors that target the ATP-binding site.[2] this compound can be elaborated into potent inhibitors of various kinases, such as those in the PI3K/Akt/mTOR pathway.[3][4]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is frequently observed in cancer.[4] Molecules derived from this compound can be designed to inhibit key kinases in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits Translation (when active) Indole_Inhibitor Indole-based Inhibitor Indole_Inhibitor->Akt Inhibits Indole_Inhibitor->mTORC1 Inhibits N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification Indole This compound in Anhydrous DMF/THF Reaction Stir at RT, 2-24h Indole->Reaction Deprotonation (0°C) Base NaH (1.1-1.2 eq) Alkyl_Halide Alkyl Halide (1.0-1.2 eq) Alkyl_Halide->Reaction Addition (0°C) Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Suzuki_Coupling_Workflow cluster_0 Reaction Mixture cluster_1 Reaction cluster_2 Work-up & Purification Indole This compound Heating Heat (80-110°C) Indole->Heating Boronic_Acid Aryl/Heteroaryl Boronic Acid (1.2 eq) Boronic_Acid->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3, Cs2CO3) Base->Heating Solvent Solvent (e.g., Dioxane/H2O) Solvent->Heating Workup Aqueous Work-up Heating->Workup Purify Column Chromatography Workup->Purify Sonogashira_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Indole This compound Heating Stir at RT to 80°C Indole->Heating Alkyne Terminal Alkyne (1.2 eq) Alkyne->Heating Pd_Cat Pd Catalyst (e.g., PdCl2(PPh3)2) Pd_Cat->Heating Cu_Cat Cu(I) Co-catalyst (e.g., CuI) Cu_Cat->Heating Base Amine Base (e.g., Et3N) Base->Heating Solvent Solvent (e.g., THF, DMF) Solvent->Heating Workup Aqueous Work-up Heating->Workup Purify Column Chromatography Workup->Purify

References

Application Notes and Protocols for the Catalytic Cross-Coupling of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-6-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of the C5 position through cross-coupling reactions opens avenues for the synthesis of novel therapeutic agents and functional materials. The methodologies described herein cover four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

General Experimental Workflow

The successful execution of catalytic cross-coupling reactions hinges on a systematic and controlled experimental setup. The following workflow provides a general overview of the key steps involved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Weigh Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base prep_atmosphere Inert Atmosphere Setup (Argon or Nitrogen) prep_reactants->prep_atmosphere prep_glassware Oven-Dry Glassware prep_glassware->prep_atmosphere add_reagents Add Reagents to Flask prep_atmosphere->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction_conditions Heat and Stir (Monitor by TLC/LC-MS) add_solvent->reaction_conditions quench Quench Reaction reaction_conditions->quench extract Aqueous Work-up & Extraction quench->extract dry_concentrate Dry and Concentrate Organic Layer extract->dry_concentrate purify Column Chromatography dry_concentrate->purify characterization Characterization (NMR, MS, etc.) purify->characterization

Caption: General laboratory workflow for catalytic cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various boronic acids. Yields are based on reactions with analogous substrates and serve as a predictive framework.[1][2][3]

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)10012~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)908~90-98
3Thiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (10:1)11016~80-90
4Pyridin-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (3)1,4-Dioxane10024~75-85
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if required).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the base (2-3 equiv) and the anhydrous solvent system.

  • Reaction: Stir the mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)-R L₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd Boronic R-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[4][5]

Data Presentation: Representative Sonogashira Coupling Conditions

The following table presents representative conditions for the Sonogashira coupling of this compound with various terminal alkynes. The data is extrapolated from reactions on similar bromoindole substrates.[4][5]

EntryAlkyneCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (2)DMF806~90-95
2EthynyltrimethylsilanePd(PPh₃)₄ (3) / CuI (5)i-Pr₂NH (2.5)THF6512~85-90
3Propargyl alcoholPdCl₂(dppf) (2) / CuI (4)Et₃N (2)Acetonitrile608~80-88
41-Hexyne[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2)DMSORT18~85-92
Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (1-3 mol%), and the copper(I) iodide co-catalyst (2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous solvent and the amine base via syringe. Then, add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool it to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlkyne Ar-Pd(II)-C≡CR L₂ Transmetal->PdII_ArAlkyne RedElim Reductive Elimination PdII_ArAlkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX Cu-X AlkyneCoord Alkyne Coordination CuX->AlkyneCoord CuAcetylide Cu-C≡CR AlkyneCoord->CuAcetylide CuAcetylide->Transmetal CuAcetylide->CuX ArX Ar-X ArX->OxAdd Alkyne H-C≡CR Alkyne->AlkyneCoord Base Base Base->AlkyneCoord Heck_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX AlkeneCoord Alkene Coordination PdII_ArX->AlkeneCoord PdII_Alkene [Ar-Pd(II)(Alkene)-X]L₂ AlkeneCoord->PdII_Alkene MigratoryIns Migratory Insertion PdII_Alkene->MigratoryIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X L₂ MigratoryIns->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdH H-Pd(II)-X L₂ BetaHydride->PdH Product Substituted Alkene BetaHydride->Product BaseRegen Base Regeneration PdH->BaseRegen BaseRegen->Pd0 BaseH Base-H⁺X⁻ BaseRegen->BaseH ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base Base->BaseRegen Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ OxAdd->PdII_ArX AmineCoord Amine Coordination PdII_ArX->AmineCoord PdII_Amine [Ar-Pd(II)(HNR₂)-X]L₂ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂ L₂ Deprotonation->PdII_Amido BaseH Base-H⁺X⁻ Deprotonation->BaseH RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

References

Application Notes and Protocols: Synthesis and Evaluation of 5-Bromo-6-methyl-1H-indole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities.[1] Specifically, substituted indoles, including halogenated derivatives, have garnered significant attention in drug discovery for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The 5-bromo-6-methyl-1H-indole core represents a promising starting point for the development of novel therapeutics, offering synthetic handles for diversification and the potential for potent and selective biological activity. These application notes provide detailed protocols for the synthesis of this compound and its analogs, as well as methodologies for their biological evaluation.

Synthetic Protocols

The synthesis of this compound can be approached through several established methods for indole formation. A proposed route, adapted from the synthesis of the isomeric 5-bromo-7-methylindole, is presented below, followed by a more general, classical approach.[4]

Protocol 1: Proposed Synthesis of this compound

This multi-step synthesis starts from the commercially available 4-bromo-3-methylaniline.

Step 1: Iodination of 4-bromo-3-methylaniline

  • Dissolve 4-bromo-3-methylaniline (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining iodine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-iodo-5-methylaniline.

Step 2: Sonogashira Coupling

  • To a solution of 4-bromo-2-iodo-5-methylaniline (1 equivalent) in a solvent mixture of tetrahydrofuran (THF) and triethylamine, add trimethylsilylacetylene (1.5 equivalents).

  • Add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.1 equivalents) as catalysts.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain (4-bromo-5-methyl-2-((trimethylsilyl)ethynyl)phenyl)amine.

Step 3: Cyclization to form the Indole Ring

  • Dissolve the product from Step 2 (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a base such as potassium tert-butoxide (2 equivalents).

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Characterization Data for a Structurally Similar Analog (5-bromo-7-methylindole): [4]

  • MS (M+1): 210, 212

  • ¹H NMR (400MHz, CDCl₃): δ 8.10 (br, 1H), 7.63 (s, 1H), 7.22 (t, 1H), 7.12 (s, 1H), 6.51 (q, 1H), 2.47 (s, 3H)

Protocol 2: General Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6][7][8][9]

  • React 4-bromo-3-methylphenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid, acetone) in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid).[5]

  • Heat the reaction mixture to facilitate the formation of the phenylhydrazone intermediate, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the indole ring.[5][9]

  • The specific reaction conditions (temperature, catalyst, and solvent) will need to be optimized based on the chosen carbonyl compound.

Biological Evaluation Protocols

Protocol 3: In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, SKOV-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Protocol 4: In Vitro Antibacterial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Quantitative Data

The following tables summarize the biological activities of various 5-bromo-indole analogs. Note that these are not the exact this compound analogs but are structurally related compounds that demonstrate the potential of this chemical class.

Table 1: Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives [10]

Compound IDTarget Cell LineIC₅₀ (µM)
23p HepG2 (Liver)2.357
A549 (Lung)2.981
Skov-3 (Ovarian)3.012
Sunitinib (Control) HepG2 (Liver)31.594
A549 (Lung)49.036
Skov-3 (Ovarian)36.871

Table 2: Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives [2]

Compound IDE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)S. Typhi MIC (µg/mL)
7a 0.350.350.450.35
7b 0.450.450.550.45
7c 0.550.550.650.55
Gentamicin (Control) 1.251.251.251.25
Ciprofloxacin (Control) 0.6250.6250.6250.625

Visualizations

Synthetic and Evaluative Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-Bromo-3-methylaniline iodination Iodination (NIS) start->iodination sonogashira Sonogashira Coupling iodination->sonogashira cyclization Cyclization (Base) sonogashira->cyclization purification_synthesis Purification cyclization->purification_synthesis product This compound Analogs purification_synthesis->product cytotoxicity Antiproliferative Assay (MTT) product->cytotoxicity antimicrobial Antimicrobial Assay (MIC) product->antimicrobial data_analysis Data Analysis (IC50 / MIC) cytotoxicity->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship data_analysis->sar

Caption: Proposed workflow for the synthesis and biological evaluation of this compound analogs.

General Synthetic Route: Fischer Indole Synthesis

G reactant1 4-Bromo-3-methylphenylhydrazine intermediate Phenylhydrazone Intermediate reactant1->intermediate reactant2 Aldehyde or Ketone reactant2->intermediate catalyst Acid Catalyst (e.g., PPA, ZnCl2) rearrangement [3,3]-Sigmatropic Rearrangement catalyst->rearrangement intermediate->rearrangement Heat final_product This compound rearrangement->final_product Cyclization (-NH3)

Caption: Overview of the Fischer indole synthesis for preparing this compound.

Simplified EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane egfr EGFR dimerization Dimerization & Autophosphorylation egfr->dimerization egf EGF (Ligand) egf->egfr pi3k_akt PI3K/Akt Pathway dimerization->pi3k_akt ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway dimerization->ras_raf_mek_erk cell_response Cell Proliferation, Survival, Angiogenesis pi3k_akt->cell_response ras_raf_mek_erk->cell_response inhibitor 5-Bromo-6-methyl- 1H-indole Analog (Kinase Inhibitor) inhibitor->inhibition_node

Caption: Inhibition of the EGFR signaling pathway by a putative this compound kinase inhibitor.

References

Application of 5-bromo-6-methyl-1H-indole in Materials Science: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research into the applications of 5-bromo-6-methyl-1H-indole within the field of materials science has revealed a significant gap in currently available literature. While this specific substituted indole is commercially available as a chemical intermediate, detailed studies or established protocols for its direct use in the development of advanced materials are not prominently documented in peer-reviewed journals, patents, or technical data sheets.

Our comprehensive search indicates that the existing information landscape for this compound is primarily limited to its role as a building block in organic synthesis, with a notable emphasis on pharmaceutical and medicinal chemistry. For instance, related bromoindole derivatives are often cited as precursors in the synthesis of biologically active compounds. One such example is the use of 1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol as an intermediate in pharmaceutical development, where its structural properties are leveraged to target specific biological pathways.[1] However, this application does not extend into the realm of materials science.

While the broader class of indole derivatives has been explored for various material applications—for example, the historical dye Tyrian purple, a dibromoindigo derivative, has been investigated for its potential as a biocompatible semiconductor—no such specific applications have been reported for this compound itself.

The current body of scientific and technical information does not provide sufficient data to generate detailed application notes, experimental protocols, or quantitative data summaries for the use of this compound in materials science. Researchers and scientists interested in exploring the potential of this compound in materials development would be venturing into novel research territory. Future investigations could potentially explore its utility in areas such as:

  • Organic Electronics: As a building block for novel organic semiconductors, hole-transporting materials, or emitters in organic light-emitting diodes (OLEDs). The bromo and methyl substitutions could influence the electronic properties and molecular packing of resulting materials.

  • Polymer Chemistry: As a monomer or functional additive in the synthesis of novel polymers with tailored optical, thermal, or electronic properties.

  • Sensor Technology: As a core structure for the development of chemical or biological sensors, where the indole moiety could act as a recognition element.

Given the absence of established applications, the following sections outlining detailed protocols, data, and visualizations cannot be provided at this time. The information below is intended to serve as a foundational template for researchers who may undertake pioneering work in this area.

Quantitative Data Summary

No quantitative data on the material properties of this compound or its derivatives in materials science applications is currently available in the public domain. A hypothetical data table is presented below to illustrate how such data could be structured if it were to become available through future research.

PropertyMeasurementConditionsReference
Optical Properties
Photoluminescence Max (nm)Data not availableData not availableData not available
Quantum Yield (%)Data not availableData not availableData not available
Electronic Properties
HOMO Level (eV)Data not availableData not availableData not available
LUMO Level (eV)Data not availableData not availableData not available
Hole Mobility (cm²/Vs)Data not availableData not availableData not available
Thermal Properties
Glass Transition Temp (°C)Data not availableData not availableData not available
Decomposition Temp (°C)Data not availableData not availableData not available

Experimental Protocols

No established experimental protocols for the application of this compound in materials science are currently available. A generalized, hypothetical workflow for the synthesis of a hypothetical polymer is provided below as a conceptual guide.

Hypothetical Protocol: Synthesis of a Poly(indole-alt-fluorene) Copolymer

  • Monomer Synthesis: Detail the synthetic route to functionalize this compound for polymerization (e.g., through Stille or Suzuki cross-coupling reactions). This would involve the synthesis of a distannyl or diboronic ester derivative of the indole.

  • Polymerization:

    • In an inert atmosphere glovebox, dissolve equimolar amounts of the functionalized this compound monomer and a suitable comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene) in an appropriate anhydrous solvent (e.g., toluene).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and any necessary ligands or additives.

    • Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) and stir for a defined period (e.g., 24-48 hours).

    • Monitor the reaction progress using techniques like Gel Permeation Chromatography (GPC).

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

    • Collect the polymer by filtration.

    • Purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.

    • Dry the purified polymer under vacuum.

  • Characterization:

    • Determine the molecular weight and polydispersity index by GPC.

    • Confirm the chemical structure using ¹H and ¹³C NMR spectroscopy.

    • Analyze the thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

    • Investigate the optical properties using UV-Vis and photoluminescence spectroscopy.

    • Fabricate thin films by spin-coating to measure electronic properties.

Visualizations

As there are no established experimental workflows or signaling pathways related to the materials science applications of this compound, the following diagram is a hypothetical representation of a potential research workflow.

G cluster_0 Synthesis & Characterization cluster_1 Device Fabrication & Testing cluster_2 Analysis start This compound monomer Functionalized Monomer Synthesis start->monomer polymer Polymerization (e.g., Suzuki Coupling) monomer->polymer purification Purification (Soxhlet Extraction) polymer->purification characterization Material Characterization (NMR, GPC, TGA) purification->characterization thin_film Thin Film Deposition (Spin Coating) characterization->thin_film device Device Assembly (e.g., OLED) thin_film->device testing Performance Testing (EQE, Luminance) device->testing data_analysis Data Analysis & Interpretation testing->data_analysis

Caption: Hypothetical workflow for developing and testing a novel polymer based on this compound.

References

Synthesis of 5-bromo-6-methyl-1H-indole: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-bromo-6-methyl-1H-indole, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. The protocol outlined here is based on the principles of the Fischer indole synthesis, a robust and widely used method for the preparation of indole derivatives.

Introduction

Substituted indoles are a critical class of heterocyclic compounds frequently found in the core structure of many pharmaceuticals and biologically active molecules. The unique electronic properties of the indole ring system make it a versatile scaffold for designing compounds that can interact with a wide range of biological targets. The title compound, this compound, with its specific substitution pattern, serves as a key building block for the synthesis of more complex molecules in various therapeutic areas. This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound can be achieved via a two-step process starting from 4-bromo-3-methylaniline. The first step involves the formation of the corresponding phenylhydrazine, which is then cyclized with a suitable aldehyde or ketone under acidic conditions in a Fischer indole synthesis.

Step 1: Synthesis of (4-bromo-3-methylphenyl)hydrazine

4-bromo-3-methylaniline is first converted to its diazonium salt, which is then reduced to the corresponding hydrazine derivative.

Step 2: Fischer Indole Synthesis of this compound

The synthesized (4-bromo-3-methylphenyl)hydrazine is reacted with an acetaldehyde equivalent, followed by acid-catalyzed cyclization to yield the final product, this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where necessary.

Step 1: Synthesis of (4-bromo-3-methylphenyl)hydrazine hydrochloride

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-bromo-3-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, also cooled in an ice bath.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

    • The resulting precipitate of (4-bromo-3-methylphenyl)hydrazine hydrochloride is collected by vacuum filtration.

  • Work-up and Purification:

    • Wash the collected solid with a small amount of cold water, followed by a cold organic solvent (e.g., diethyl ether) to remove impurities.

    • The crude hydrazine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

    • Dry the purified solid under vacuum to obtain (4-bromo-3-methylphenyl)hydrazine hydrochloride as a stable salt.

Step 2: Synthesis of this compound

  • Hydrazone Formation and Cyclization:

    • In a round-bottom flask, suspend (4-bromo-3-methylphenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add an acetaldehyde equivalent, such as acetaldehyde dimethyl acetal (1.1-1.2 equivalents).

    • Add a strong acid catalyst, for example, concentrated sulfuric acid or polyphosphoric acid (PPA), cautiously to the mixture.[1]

    • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker containing ice water.

    • Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.

    • The crude product may precipitate out of the solution.

  • Extraction and Purification:

    • Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

ParameterStep 1: (4-bromo-3-methylphenyl)hydrazine HClStep 2: this compound
Starting Material 4-bromo-3-methylaniline(4-bromo-3-methylphenyl)hydrazine HCl
Key Reagents NaNO₂, SnCl₂·2H₂O, HClAcetaldehyde dimethyl acetal, H₂SO₄
Solvent Water, HCl(aq)Ethanol or Acetic Acid
Reaction Temperature 0-10 °C (diazotization/reduction)Reflux
Reaction Time Several hoursSeveral hours
Typical Yield ~70-85%~50-70%
Purification Method RecrystallizationColumn Chromatography

Note: The presented yields are typical for Fischer indole syntheses of related compounds and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Hydrazine Synthesis cluster_step2 Step 2: Fischer Indole Synthesis start1 4-bromo-3-methylaniline diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start1->diazotization reduction Reduction (SnCl₂, HCl) diazotization->reduction purification1 Filtration & Recrystallization reduction->purification1 hydrazine (4-bromo-3-methylphenyl)hydrazine HCl purification1->hydrazine start2 (4-bromo-3-methylphenyl)hydrazine HCl cyclization Cyclization (Acetaldehyde dimethyl acetal, Acid, Reflux) start2->cyclization workup Neutralization & Extraction cyclization->workup purification2 Column Chromatography workup->purification2 product This compound purification2->product

Caption: Synthetic route for this compound.

Logical Relationship of Synthesis Steps

logical_relationship starting_material Starting Material (4-bromo-3-methylaniline) step1 Diazotization & Reduction starting_material->step1 intermediate Key Intermediate ((4-bromo-3-methylphenyl)hydrazine) step2 Fischer Indole Synthesis intermediate->step2 target_product Target Product (this compound) step1->intermediate step2->target_product

Caption: Key stages in the synthesis of the target compound.

References

Application Notes and Protocols for the Derivatization of 5-bromo-6-methyl-1H-indole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1][2] The 5-bromo-6-methyl-1H-indole framework offers a unique starting point for creating diverse molecular libraries for biological screening. The bromine at the C5 position and the methyl group at C6 provide distinct electronic and steric properties, enabling selective chemical modifications. These modifications are crucial for exploring structure-activity relationships (SAR) and identifying novel drug candidates.[3] This document details synthetic protocols for the derivatization of this compound and discusses its potential applications in biological screening.

Potential Biological Targets

Substituted indoles exhibit a broad spectrum of biological activities, making them valuable for drug discovery.[4][5] Derivatives of this compound can be designed to interact with various biological targets implicated in a range of diseases.

  • Anticancer Activity: Many indole derivatives show potent anticancer effects by inhibiting tubulin polymerization or modulating the activity of protein kinases involved in cancer cell proliferation and survival.[3][4]

  • Antimicrobial Agents: The indole nucleus is a common feature in natural and synthetic compounds with antibacterial and antifungal properties.[4][6]

  • Enzyme Inhibition: Modified indoles can act as inhibitors for various enzymes, offering therapeutic potential for a host of diseases.[2]

Derivatization Strategies

The this compound scaffold can be chemically modified at several positions, primarily the indole nitrogen (N1), C3, and the C5-bromo position.

  • N-Alkylation: The indole nitrogen can be readily alkylated to introduce various substituents, which can alter the compound's physicochemical properties.[7][8][9]

  • C3-Formylation (Vilsmeier-Haack Reaction): The electron-rich C3 position is susceptible to electrophilic substitution. The Vilsmeier-Haack reaction introduces a formyl group, which serves as a versatile handle for further synthetic transformations.[10][11][12]

  • C5-Suzuki Coupling: The bromine atom at the C5 position is ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups.[1][13][14]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the indole ring.[8][9]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of this compound

This protocol details the formylation of the indole at the C3 position.[10][11][12][15]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice-water

  • 10% aqueous sodium hydroxide

  • Ethyl acetate

Procedure:

  • In a flask, add phosphorus oxychloride (1.2 eq) to anhydrous DMF (3.0 eq) at 0°C to form the Vilsmeier reagent.

  • Stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF.

  • Heat the mixture to 90°C for 2-3 hours.

  • Pour the reaction mixture into ice-water and neutralize with 10% aqueous sodium hydroxide.

  • Stir for 1 hour, collect the precipitate by filtration, and wash with water.

  • Recrystallize the solid from ethanol to yield this compound-3-carboxaldehyde.

Protocol 3: Suzuki Cross-Coupling of this compound

This protocol outlines the palladium-catalyzed coupling of an arylboronic acid at the C5 position.[1][14][16][17]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a pressure flask, combine this compound (1.0 eq), arylboronic acid (1.1 eq), and cesium carbonate (2.5 eq).

  • Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Heat the reaction at 100°C for 12-18 hours.

  • Cool the mixture, dilute with ethyl acetate, and filter.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Data Presentation

The following table presents hypothetical quantitative data for a series of derivatized compounds evaluated for their biological activity.

Compound IDR1 (N1-Substituent)R3 (C3-Substituent)R5 (C5-Substituent)Anticancer IC₅₀ (µM) [MCF-7]Antibacterial MIC (µg/mL) [E. coli]
SM-1 HHBr>100>128
N-Me-1 MethylHBr75.2128
N-Bn-1 BenzylHBr42.564
C3-CHO-1 H-CHOBr23.832
C5-Ph-1 HHPhenyl15.164
C5-Th-1 HH2-Thienyl18.932

Mandatory Visualizations

Derivatization_Workflow cluster_synthesis Synthesis cluster_screening Screening & Analysis start This compound N_alk N-Alkylation (Protocol 1) start->N_alk C3_form C3-Formylation (Protocol 2) start->C3_form C5_coup C5-Suzuki Coupling (Protocol 3) start->C5_coup library Derivative Library N_alk->library C3_form->library C5_coup->library screening Biological Screening library->screening hit_id Hit Identification screening->hit_id sar SAR Analysis hit_id->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for derivatization and biological screening.

Kinase_Signaling_Pathway cluster_pathway Kinase Inhibition Pathway Receptor Receptor Tyrosine Kinase P_Substrate Phosphorylated Substrate Receptor->P_Substrate Phosphorylation ATP ATP ATP->Receptor Substrate Substrate Protein Substrate->Receptor Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor Indole Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibition

Caption: Indole derivatives as kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Bromo-6-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-bromo-6-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Over-brominated species: Di- or poly-brominated indole derivatives can form if the bromination step is not carefully controlled.

  • Isomers: Depending on the synthetic route, other positional isomers of the bromo- and methyl- substituents on the indole ring may be present.

  • Oxidation products: Indoles are susceptible to oxidation, which can lead to colored impurities.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying crude this compound are column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities. Often, a combination of both is used to achieve high purity.

Q3: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?

A3: Colored impurities in indole derivatives often arise from oxidation or polymerization of the electron-rich indole ring.[1] To decolorize the product, you can try the following:

  • Activated Carbon Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that this may reduce the overall yield.

  • Column Chromatography: A properly chosen column chromatography system can effectively separate colored, often more polar, impurities.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially during heating steps.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the purification process. By spotting the crude mixture, fractions from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. Staining with a UV lamp or a suitable chemical stain (e.g., potassium permanganate) can help in visualizing the spots.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Product is not moving off the baseline (Rf = 0) Eluent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product is running with the solvent front (Rf = 1) Eluent system is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Streaking or tailing of the product spot on TLC and column 1. Compound is interacting too strongly with the silica gel. 2. The sample is overloaded on the column. 3. The compound is not fully dissolved when loaded.1. Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.[1] 2. Use a larger column or reduce the amount of crude material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 3. Ensure the crude product is fully dissolved in a minimal amount of a suitable solvent before loading onto the column.
Poor separation of product from a close-running impurity The eluent system is not providing sufficient resolution.1. Try a different solvent system. For example, switch from hexane/ethyl acetate to dichloromethane/methanol. 2. Use a finer mesh silica gel for better separation. 3. Employ gradient elution, starting with a less polar eluent and gradually increasing the polarity.
Cracks or channels in the silica gel bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product "oils out" instead of crystallizing 1. The solvent is too non-polar. 2. The solution is supersaturated. 3. Impurities are inhibiting crystallization.1. Try a more polar solvent or a mixture of solvents. 2. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. 3. Scratch the inside of the flask with a glass rod to induce nucleation or add a seed crystal of the pure compound. If oiling out persists, consider pre-purification by column chromatography.
No crystals form upon cooling 1. The compound is too soluble in the chosen solvent. 2. The solution is not sufficiently concentrated.1. Reduce the volume of the solvent by gentle heating and evaporation. 2. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 3. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until turbidity is observed, then gently heat until the solution is clear again and allow to cool slowly.
Low recovery of the purified product 1. Too much solvent was used for recrystallization. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool the solution for a longer period and at a lower temperature. 3. Pre-heat the filtration funnel and flask to prevent the product from crashing out of solution.
Crystals are colored Co-crystallization with colored impurities.1. Try a different recrystallization solvent. 2. Treat the hot solution with a small amount of activated charcoal before filtration.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound C₉H₈BrN210.07Not available-
5-Bromo-1-methyl-1H-indoleC₉H₈BrN210.0739-43Solid
5-BromoindoleC₈H₆BrN196.0490-92Powder
5-Bromo-7-methylindoleC₉H₈BrN210.07Not available-

Experimental Protocols

Protocol 1: Purification by Column Chromatography (General Procedure)
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Start eluting with a non-polar solvent system (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate).

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product. A suggested starting eluent system for indole derivatives is a mixture of hexanes and ethyl acetate.[2]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (General Procedure)
  • Solvent Selection:

    • Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. For indole derivatives, alcohols (methanol, ethanol) or mixtures with water can be effective.[3] Toluene and ethyl acetate have also been used for similar compounds.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in minimal solvent crude->dissolve recrystallize Recrystallization crude->recrystallize Alternative load Load onto silica gel column dissolve->load elute Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) load->elute fractions Collect and analyze fractions (TLC) elute->fractions combine Combine pure fractions fractions->combine evaporate_col Evaporate solvent combine->evaporate_col pure_col Pure Product (Column) evaporate_col->pure_col dissolve_rec Dissolve in hot solvent recrystallize->dissolve_rec cool Cool slowly to induce crystallization dissolve_rec->cool filter Filter and wash crystals cool->filter dry Dry under vacuum filter->dry pure_rec Pure Product (Recrystallization) dry->pure_rec Troubleshooting_Logic start Purification Issue is_column Column Chromatography? start->is_column is_recrystallization Recrystallization? start->is_recrystallization streaking Streaking/Tailing? is_column->streaking Yes poor_separation Poor Separation? is_column->poor_separation oiling_out Oiling Out? is_recrystallization->oiling_out Yes no_crystals No Crystals Formed? is_recrystallization->no_crystals add_modifier Add modifier to eluent (e.g., TEA or Acetic Acid) streaking->add_modifier Yes check_loading Check sample loading streaking->check_loading Also consider change_eluent Change eluent system or use gradient elution poor_separation->change_eluent Yes change_solvent_oil Use more polar solvent or solvent mixture oiling_out->change_solvent_oil Yes induce_crystallization Scratch flask or add seed crystal oiling_out->induce_crystallization Also try concentrate_solution Concentrate solution or add anti-solvent no_crystals->concentrate_solution Yes

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-6-methyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-bromo-6-methyl-1H-indole. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic strategies for preparing this compound?

A1: Two primary retrosynthetic approaches are commonly considered for the synthesis of this compound:

  • Construction of the indole ring: This involves starting with a pre-functionalized benzene ring and building the pyrrole moiety. The most common methods for this approach are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis .

  • Direct functionalization of a pre-existing indole: This strategy involves the synthesis of 6-methyl-1H-indole followed by a regioselective bromination at the C-5 position. This often requires the use of a protecting group on the indole nitrogen to control the regioselectivity of the bromination.

Q2: Which starting materials are required for the Fischer and Leimgruber-Batcho syntheses of this compound?

A2: For the Fischer indole synthesis , the key starting material is (4-bromo-3-methylphenyl)hydrazine, which is reacted with a suitable aldehyde or ketone (e.g., acetaldehyde or pyruvic acid) under acidic conditions.[1] For the Leimgruber-Batcho indole synthesis , the required precursor is 4-bromo-5-methyl-2-nitrotoluene.[2] This is first converted to an enamine, which then undergoes reductive cyclization to form the indole ring.

Q3: How can I achieve regioselective bromination at the C-5 position of 6-methyl-1H-indole?

A3: Direct bromination of 6-methyl-1H-indole is challenging as the C-3 position is typically more reactive towards electrophiles. To achieve C-5 bromination, a common strategy is to first protect the indole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or a sulfonyl group. This deactivates the pyrrole ring towards electrophilic attack and can sterically hinder the C-7 position, thereby favoring bromination at the C-5 position of the benzene ring. Subsequent deprotection yields the desired product.

Q4: What are some common challenges encountered during the purification of this compound?

A4: Purification of substituted indoles can be challenging due to their potential instability, particularly under acidic conditions, and the presence of closely related impurities. Common issues include:

  • Removal of regioisomers: If the bromination is not perfectly regioselective, separation of the desired C-5 bromo isomer from other isomers (e.g., C-3, C-4, or C-7 bromo) can be difficult and may require careful column chromatography.

  • Product degradation: Indoles can be sensitive to air and light, leading to the formation of colored impurities. It is advisable to perform purification steps promptly and store the purified product under an inert atmosphere in the dark.

  • Residual starting materials or reagents: Incomplete reactions can lead to the presence of starting materials or intermediates in the crude product, necessitating efficient purification techniques like column chromatography or recrystallization.

Troubleshooting Guides

Guide 1: Fischer Indole Synthesis
Issue Possible Cause Troubleshooting Steps
Low or no yield of indole Incomplete hydrazone formation.Ensure the purity of the (4-bromo-3-methylphenyl)hydrazine and the carbonyl compound. The hydrazone formation can be performed as a separate step and the intermediate isolated and purified before proceeding with the cyclization.[3]
Ineffective acid catalyst.The choice of acid catalyst is crucial.[1] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). The optimal acid and its concentration may vary depending on the substrate.
Decomposition of starting material or product.The Fischer indole synthesis can require elevated temperatures, which may lead to degradation.[4] Monitor the reaction temperature closely and consider using milder reaction conditions if possible. Some modern variations of the Fischer synthesis utilize microwave irradiation to reduce reaction times and potentially minimize degradation.[5]
Formation of multiple products Isomeric indole formation from unsymmetrical ketones.If using an unsymmetrical ketone, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. The ratio of these isomers can be influenced by the acid catalyst and reaction temperature.[6] Consider using a symmetrical ketone or an aldehyde if possible.
Side reactions such as rearrangement or polymerization.Strong acidic conditions can sometimes promote unwanted side reactions. Try using a milder acid or a lower concentration of the acid. Running the reaction at a lower temperature may also help to suppress side reactions.
Guide 2: Leimgruber-Batcho Indole Synthesis
Issue Possible Cause Troubleshooting Steps
Low yield of enamine intermediate Incomplete reaction of the nitrotoluene.Ensure the 4-bromo-5-methyl-2-nitrotoluene is of high purity. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) often requires heating.[7] Optimize the reaction temperature and time. The addition of a high-boiling point solvent like DMF can be beneficial.
Decomposition of the enamine.Enamines can be sensitive to moisture and acid. Ensure anhydrous conditions and perform the work-up promptly.
Incomplete reductive cyclization Ineffective reducing agent.A variety of reducing agents can be used, including Raney nickel/hydrazine, Pd/C with H₂, stannous chloride, or sodium hydrosulfite.[2] The choice of reducing agent can impact the yield and purity. If one reducing agent is ineffective, try another.
Side reactions during reduction.The reduction of the nitro group can sometimes lead to the formation of other reduction products. Careful control of the reaction conditions (temperature, pressure of H₂, amount of reducing agent) is important.
Formation of colored impurities Oxidation of the indole product.The indole product can be susceptible to air oxidation. After the reaction is complete, it is advisable to work up the reaction mixture under an inert atmosphere and to store the purified product protected from light and air.
Guide 3: Regioselective Bromination of 6-methyl-1H-indole
Issue Possible Cause Troubleshooting Steps
Bromination at the C-3 position Unprotected indole nitrogen.The C-3 position of the indole ring is highly nucleophilic. To achieve bromination on the benzene ring, the indole nitrogen must be protected with an electron-withdrawing group (e.g., Boc, Ts).
Formation of a mixture of bromo-isomers (C-4, C-5, C-7) Non-optimal reaction conditions for regioselectivity.The regioselectivity of bromination can be highly dependent on the solvent, temperature, and the brominating agent used.[8] Common brominating agents include N-bromosuccinimide (NBS) and bromine. Screen different solvents (e.g., CCl₄, CH₂Cl₂, THF) and temperatures to optimize for C-5 bromination.
Steric hindrance from the N-protecting group.A very bulky N-protecting group might sterically hinder the C-7 position, favoring bromination at C-5. Experiment with different protecting groups to fine-tune the regioselectivity.
Low yield of the brominated product Incomplete bromination.Ensure that a sufficient equivalent of the brominating agent is used. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Difficult deprotection of the N-protecting group.The choice of protecting group should allow for its efficient removal without affecting the bromo-substituted indole. Research the appropriate deprotection conditions for the chosen protecting group. For example, a Boc group is typically removed under acidic conditions, while a tosyl group may require harsher basic or reductive conditions.[9]

Quantitative Data

Table 1: Representative Reaction Conditions for Fischer Indole Synthesis
ParameterConditionReference
Starting Material (4-bromophenyl)hydrazine hydrochloride[3]
Reagent Acetone (1.1 - 1.5 eq)[3]
Catalyst Anhydrous zinc chloride (1.2 eq)[3]
Solvent Ethanol[3]
Temperature Reflux[3]
Reaction Time Several hours to overnight[3]
Table 2: Representative Reaction Conditions for Leimgruber-Batcho Indole Synthesis
Step Parameter Condition Reference
Enamine Formation Starting Material o-nitrotoluene derivative[2]
Reagent N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine[2]
Solvent DMF[7]
Temperature Reflux[7]
Reductive Cyclization Reducing Agent Raney nickel and hydrazine[2]
Alternative Reducing Agents Pd/C and H₂, SnCl₂, Na₂S₂O₄, Fe/acetic acid[2]
Table 3: Representative Conditions for Regioselective Bromination of a Protected Indole
Parameter Condition Reference
Starting Material N-protected 6-methyl-1H-indole-
Brominating Agent N-Bromosuccinimide (NBS)[8]
Solvent Carbon tetrachloride (CCl₄)[10]
Temperature Varies, can be optimized for selectivity[8]

Experimental Protocols

Protocol 1: Hypothetical Fischer Indole Synthesis of this compound

This protocol is a hypothetical procedure based on general methods for the Fischer indole synthesis and should be optimized for the specific substrate.

  • Hydrazone Formation (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-bromo-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add freshly distilled acetaldehyde (1.1 eq) dropwise to the solution at room temperature.

  • Stir the mixture for 30-60 minutes to allow for the formation of the hydrazone.

  • Cyclization: To the reaction mixture, carefully add anhydrous zinc chloride (1.2 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Protocol 2: Hypothetical Leimgruber-Batcho Synthesis of this compound

This protocol is a hypothetical procedure based on the general Leimgruber-Batcho indole synthesis and should be optimized.

  • Enamine Formation: In a round-bottom flask, dissolve 4-bromo-5-methyl-2-nitrotoluene (1.0 eq) in anhydrous DMF.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) and pyrrolidine (0.2 eq).

  • Heat the mixture to reflux and monitor the formation of the deep red enamine intermediate by TLC.

  • Work-up of Enamine: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude enamine can be used directly in the next step or purified by column chromatography if necessary.

  • Reductive Cyclization: Dissolve the crude enamine in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Raney nickel.

  • Carefully add hydrazine hydrate (3-5 eq) dropwise at room temperature (Note: this reaction can be exothermic and generates gas).

  • Stir the reaction at room temperature or with gentle heating until the red color of the enamine disappears and the reaction is complete as monitored by TLC.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford this compound.

Visualizations

Experimental_Workflow_Fischer_Indole_Synthesis start Start hydrazone Hydrazone Formation (in situ) start->hydrazone cyclization Cyclization (Acid Catalyst, Heat) hydrazone->cyclization workup Aqueous Work-up & Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the Fischer indole synthesis.

Troubleshooting_Decision_Tree start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_sm->optimize_conditions Pure change_route Consider Alternative Synthetic Route check_sm->change_route Impure side_reactions Side Reactions Observed? optimize_conditions->side_reactions end Improved Synthesis change_route->end purification_issue Purification Issues? optimize_purification Optimize Purification (Solvent System, Technique) purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end side_reactions->purification_issue No modify_conditions Modify Conditions to Minimize Side Reactions side_reactions->modify_conditions Yes modify_conditions->purification_issue

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-bromo-6-methyl-1H-indole. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which are the most common synthetic routes for this compound?

A1: The most common and effective methods are the Leimgruber-Batcho Indole Synthesis, the Fischer Indole Synthesis, and the direct bromination of 6-methyl-1H-indole using a protecting group strategy. The choice depends on the availability of starting materials and the desired scale of the reaction. The Leimgruber-Batcho synthesis is often preferred for its high yields and mild reaction conditions.[1]

Q2: My reaction yield is very low. What are the general causes?

A2: Low yields in indole syntheses can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are often critical and require empirical optimization.[2]

  • Impure Starting Materials: Impurities in precursors, such as the arylhydrazine or carbonyl compound in a Fischer synthesis, can lead to significant side reactions.[2]

  • Instability of Intermediates: Hydrazone intermediates in the Fischer synthesis can be unstable. In such cases, a one-pot synthesis without isolation of the intermediate is preferable.[3]

  • Inappropriate Synthesis Route: The chosen method may not be suitable for the specific substitution pattern of this compound.

Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these likely to be?

A3: The presence of multiple products can be due to several side reactions. In the Fischer indole synthesis, these could be regioisomers or products from aldol condensation.[2] In direct bromination approaches, you may be seeing over-brominated products (e.g., di- or tri-brominated indoles) or isomers brominated at other positions, such as C3.[3] Oxidation of the indole ring can also lead to colored impurities like oxindoles.

Q4: How can I effectively purify the crude this compound?

A4: The primary methods for purification are column chromatography and recrystallization.[4]

  • Column Chromatography: Silica gel is commonly used. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate is typically effective.

  • Recrystallization: A mixed solvent system, such as ethanol/water or toluene/hexane, can be effective. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added until turbidity is observed, followed by slow cooling to induce crystallization.[4] For removing colored impurities, steam distillation has also been shown to be effective for similar bromoindoles.[5]

Troubleshooting Guides

Issue 1: Fischer Indole Synthesis Fails or Gives Low Yield
  • Potential Cause: The electron-donating methyl group on the phenylhydrazine precursor can weaken the N-N bond, leading to cleavage as a competing side reaction instead of the desired[6][6]-sigmatropic rearrangement.[7][8]

  • Recommended Solution:

    • Choice of Acid Catalyst: The strength and type of acid are critical. While Brønsted acids (HCl, H₂SO₄) are common, Lewis acids (ZnCl₂, BF₃·OEt₂) may improve yields for challenging substrates.[9] Polyphosphoric acid (PPA) is also a common choice.[10] Empirical optimization is necessary.

    • Temperature Control: Carefully control the reaction temperature. High temperatures can promote decomposition and side reactions.

    • One-Pot Procedure: Avoid isolating the phenylhydrazone intermediate, which can be unstable. Perform the condensation and cyclization in a single step.[3]

Issue 2: Leimgruber-Batcho Synthesis Stalls or Produces Complex Mixture
  • Potential Cause: The reductive cyclization of the intermediate enamine is a critical step. Incomplete reduction of the nitro group or harsh reducing conditions can lead to a variety of byproducts.[11]

  • Recommended Solution:

    • Choice of Reducing Agent: Several reagents can be used for the reductive cyclization. Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is often the cleanest method.[1][6] Other options include iron in acetic acid or sodium dithionite.[6]

    • Reaction Conditions: For catalytic hydrogenation, ensure the catalyst is active and the system is free of catalyst poisons. The reaction is typically run under a positive pressure of hydrogen. For chemical reductions, ensure proper stoichiometry and temperature control.

Issue 3: Unselective Bromination of 6-methyl-1H-indole
  • Potential Cause: Direct bromination of the electron-rich indole ring is notoriously unselective. The C3 position is often the most reactive site for electrophilic substitution. Over-bromination is also a very common side reaction.[3]

  • Recommended Solution:

    • Use a Directing/Protecting Group: A common strategy involves the reversible sulfonation of the C2 position and N-acetylation. This deactivates the pyrrole ring and directs the bromination to the C5 position of the benzene ring. The protecting groups are then removed under basic conditions.[3]

    • Control Stoichiometry and Temperature: Use no more than one equivalent of the brominating agent (e.g., Br₂). The addition should be performed slowly at low temperatures (0-5 °C) with vigorous stirring to maximize selectivity for mono-bromination.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes for Substituted Indoles

Synthesis MethodStarting MaterialsKey AdvantagesCommon Side Reactions / DisadvantagesTypical Yield Range
Fischer Indole Synthesis 4-Bromo-5-methyl-phenylhydrazine + Aldehyde/KetoneReadily available starting materials, widely applicable.[9]N-N bond cleavage, regioisomer formation, aldol condensation.[2][7] Sensitive to acid and temperature.[2]40-75%
Leimgruber-Batcho Synthesis 4-Bromo-1-methyl-2-nitrobenzene + DMFDMAHigh yields, mild conditions, good for diverse substitutions.[1][6]Potential for complex mixtures during reduction if not optimized.[11]70-90%[1][12]
Directed Bromination 6-methyl-1H-indole + Brominating AgentStarts from a simpler indole, good regiochemical control.Requires multiple protection/deprotection steps, over-bromination risk.[3]60-80% (over 3 steps)

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from general Leimgruber-Batcho procedures.[1][11]

Step A: Formation of the Enamine

  • To a solution of 4-bromo-1-methyl-2-nitrobenzene (1.0 eq) in dry DMF (2-3 mL per mmol of substrate), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq) and pyrrolidine (1.2 eq).

  • Heat the mixture at 110-120 °C for 2-4 hours, monitoring the reaction by TLC until the starting nitrotoluene is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated red-colored solid (the enamine intermediate) by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step B: Reductive Cyclization

  • Suspend the crude enamine intermediate (1.0 eq) in a suitable solvent such as ethanol, ethyl acetate, or benzene.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus, flush with hydrogen gas, and then stir vigorously under a hydrogen atmosphere (1-4 atm) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol is adapted from general Fischer Indole synthesis procedures.[9][10]

  • Combine 4-bromo-5-methyl-phenylhydrazine hydrochloride (1.0 eq) and an excess of a suitable ketone like acetone (3-5 eq) in a round-bottom flask.

  • Add an acid catalyst, such as polyphosphoric acid (PPA) or a solution of H₂SO₄ in ethanol.

  • Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent and catalyst) for 2-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution or aqueous NaOH, until the pH is ~7-8.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impure Product) Analysis Analyze Reaction (TLC, NMR, LC-MS) Start->Analysis CheckPurity Verify Purity of Starting Materials Analysis->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) Analysis->CheckConditions IdentifyByproducts Identify Side Products Analysis->IdentifyByproducts PurifySM Purify Starting Materials CheckPurity->PurifySM Impure? Optimize Optimize Conditions CheckConditions->Optimize Suboptimal? ChangeStrategy Change Synthetic Strategy / Purification IdentifyByproducts->ChangeStrategy Persistent Issue? Optimize->Start Re-run Reaction PurifySM->Start Re-run Reaction

Caption: General troubleshooting workflow for synthesis issues.

FischerIndoleMechanism Start Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Start->Hydrazone Condensation SideReaction2 Aldol Condensation of Ketone Start->SideReaction2 Acid Catalyst Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst SideReaction1 N-N Bond Cleavage Enamine->SideReaction1 Weakened N-N Bond (EDG present) Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization (-NH3) Diimine->Cyclization Product Target Indole Cyclization->Product

Caption: Fischer Indole synthesis pathway and key side reactions.

References

Technical Support Center: Synthesis of 5-Bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromo-6-methyl-1H-indole, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Fischer indole synthesis.[1] This classic reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone.[1] For the synthesis of this compound, the required starting material would be (4-bromo-5-methyl-phenyl)hydrazine.

Q2: What are the critical parameters affecting the yield of the Fischer indole synthesis?

A2: The yield of the Fischer indole synthesis is highly dependent on several factors, including the choice of acid catalyst, reaction temperature, and the purity of the starting materials. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used as catalysts.[1] The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst.[2] Ensuring the high purity of the phenylhydrazine and carbonyl compound is crucial to minimize side reactions.

Q3: Are there alternative methods to the Fischer indole synthesis for preparing substituted indoles?

A3: Yes, several other methods for indole synthesis exist, although they may be less commonly employed for this specific substitution pattern. These include the Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones.[1] Other notable methods are the Bischler, Gassman, and Batcho-Leimgruber indole syntheses.[3][4]

Q4: How can I monitor the progress of the Fischer indole synthesis reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the indole product can be visualized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or inappropriate catalyst.- Ensure the Lewis acid (e.g., ZnCl₂) is anhydrous. - Experiment with different Brønsted or Lewis acids (e.g., polyphosphoric acid, p-toluenesulfonic acid).[1]
Decomposition of the hydrazone intermediate.- Consider a one-pot synthesis where the hydrazone is formed in situ and immediately cyclized. - Lower the reaction temperature and extend the reaction time.
Purity of starting materials.- Use freshly distilled or recrystallized phenylhydrazine and carbonyl compounds. - Ensure solvents are anhydrous.
Formation of Multiple Products/Side Reactions Isomer formation.- The Fischer indole synthesis can sometimes yield isomeric indole products depending on the substitution pattern of the phenylhydrazine. - Careful control of reaction conditions (temperature, catalyst) may improve regioselectivity. - Purification by column chromatography is often necessary to separate isomers.
Tar formation.- This can occur at excessively high temperatures or with prolonged reaction times. - Reduce the reaction temperature and monitor the reaction closely by TLC. - Use a milder catalyst.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.- Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).[5]
Emulsion formation during extraction.- Addition of brine (saturated NaCl solution) can help to break up emulsions.

Experimental Protocols

Protocol 1: Representative Fischer Indole Synthesis of a 5-Bromo-2-methyl-1H-indole Analog

This protocol is a representative procedure for the synthesis of a 5-bromo-2-methyl-1H-indole analog and can be adapted for this compound by using the appropriate starting materials.[2]

Step 1: Hydrazone Formation (in situ)

  • In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Add acetone (1.1 - 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by TLC.[2]

Step 2: Fischer Indole Cyclization

  • To the mixture from Step 1, carefully add anhydrous zinc chloride (1.2 eq).[2]

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.[2]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Bromoindole Derivatives

ProductStarting MaterialsCatalystSolventTemperatureYieldReference
5-Bromo-2-methyl-1H-indole(4-Bromophenyl)hydrazine, AcetoneZinc chlorideEthanol or Acetic AcidRefluxNot specified[2]
Ethyl 5-bromoindole-2-carboxylate(Details in reference)Sodium hydroxide (for hydrolysis)Methanol/WaterRefluxNot specified[6]
5-Bromo-1H-indoleN-pivaloyl-5-bromoindoleDBU/waterTHFRoom Temp99% (deprotection step)[5]

Visualizations

Logical Workflow for Troubleshooting Low Yield in Fischer Indole Synthesis

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity Initial Check check_catalyst Evaluate Catalyst Activity & Type check_purity->check_catalyst If Pure recrystallize Recrystallize/ Distill Reagents check_purity->recrystallize optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp If Active use_anhydrous Use Anhydrous Catalyst/Solvents check_catalyst->use_anhydrous vary_catalyst Try Different Acid Catalysts check_catalyst->vary_catalyst consider_one_pot Consider In Situ Hydrazone Formation optimize_temp->consider_one_pot If No Improvement lower_temp Lower Temperature, Increase Time optimize_temp->lower_temp purification_issue Investigate Purification Losses consider_one_pot->purification_issue If Still Low one_pot Perform One-Pot Reaction consider_one_pot->one_pot success Yield Improved purification_issue->success If Resolved check_extraction Optimize Extraction & Chromatography purification_issue->check_extraction Fischer_Indole_Workflow start Start dissolve_hydrazine Dissolve Phenylhydrazine in Solvent start->dissolve_hydrazine add_carbonyl Add Aldehyde or Ketone dissolve_hydrazine->add_carbonyl form_hydrazone Stir to Form Hydrazone (Monitor by TLC) add_carbonyl->form_hydrazone add_catalyst Add Acid Catalyst form_hydrazone->add_catalyst heat_reflux Heat to Reflux (Monitor by TLC) add_catalyst->heat_reflux workup Aqueous Workup (Quench, Neutralize, Extract) heat_reflux->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

References

Technical Support Center: Suzuki Coupling of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromo-6-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions for this specific substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or is failing completely. What are the most common causes?

A: Low conversion is a frequent issue and can stem from several factors, including problems with the catalyst, suboptimal reaction conditions, or poor starting material quality.[1]

  • Catalyst Inactivity: The active Pd(0) species might not be generating efficiently from a Pd(II) precatalyst, or it could be deactivating prematurely by precipitating as palladium black.[1] This can be caused by oxygen in the reaction vessel or impurities in the reagents.[1] Ensure your reaction setup is thoroughly degassed by purging with an inert gas (Argon or Nitrogen) and that all solvents are anhydrous and degassed.[1] Consider using a more robust, air-stable pre-catalyst.

  • Suboptimal Conditions: Temperature and reaction time are critical parameters.[2][3] If the reaction is sluggish, a moderate increase in temperature may be beneficial. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.

  • Poor Reagent Quality: Ensure the this compound is pure. Boronic acids are susceptible to degradation (protodeboronation), especially in the presence of water.[1] Using a fresh, high-quality boronic acid or a more stable boronic ester (e.g., a pinacol ester) can significantly improve results.[1]

Q2: I'm observing a significant amount of debromination, resulting in 6-methyl-1H-indole as a major byproduct. How can I prevent this?

A: Debromination is a common side reaction with bromoindoles.[1] The acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to reductive cleavage.[1]

  • N-Protection: The most effective strategy to minimize this is to protect the indole nitrogen.[1][4] Protecting groups like Boc (tert-Butoxycarbonyl) or SEM (2-(Trimethylsilyl)ethoxy)methyl prevent this deprotonation, leading to cleaner reactions and higher yields.[1]

  • Choice of Base: While strong bases are needed for the transmetalation step, overly harsh conditions can promote debromination. A careful screening of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is recommended to find a balance.[5]

  • Avoid Hydride Sources: Ensure solvents are truly anhydrous, as impurities or certain alcohol solvents can act as hydride sources, leading to reductive debromination.[1]

Q3: My TLC or LC-MS shows multiple side products. What are they likely to be and how can I minimize them?

A: Besides debromination, several other side reactions can reduce the yield of your desired product.

  • Homocoupling: This side reaction forms a biaryl compound from the coupling of two boronic acid molecules.[1][6] It is often promoted by the presence of oxygen or high catalyst loadings.[1]

    • Solution: Ensure your reaction mixture and solvents are thoroughly degassed. You might also consider slightly reducing the catalyst loading.[1]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often from water in the reaction mixture.[1] It can be a significant issue with certain boronic acids.

    • Solution: Use high-quality, fresh boronic acid. Using a boronic ester (e.g., a pinacol ester) or minimizing the water content in the reaction can also suppress this side reaction.[1]

Q4: How do I choose the optimal catalyst, base, and solvent for coupling with this compound?

A: The choice of reagents is critical for a successful reaction, and a systematic screening of conditions is often necessary.[7][8]

  • Catalyst: While many palladium catalysts can be used, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often an excellent starting point for heteroaryl couplings, demonstrating high efficiency.[9][10] Other common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[11][12] Modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can also be highly effective, especially for challenging substrates.[13]

  • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[14] Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[9][11] The choice can be solvent-dependent, and an empirical screening is often the best approach.[15]

  • Solvent: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water, THF/water, or DME/water.[1][9] The ratio can be adjusted to ensure all reagents remain in solution at the reaction temperature.

Data Presentation: Typical Reaction Conditions

The following table summarizes common starting conditions for Suzuki coupling reactions with bromoindoles. Optimization is often required for specific substrates.

ParameterCondition 1Condition 2Condition 3Notes
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Pd₂(dba)₃ / SPhosCatalyst loading is typically 1-5 mol %.[3][12]
Base K₂CO₃Cs₂CO₃K₃PO₄Typically 2-3 equivalents are used.[9][11]
Solvent 1,4-Dioxane / H₂O (4:1)DME / H₂O (4:1)THF / H₂O (4:1)Degassed solvents are critical for reproducibility.[1][16]
Temperature 80-100 °C80-110 °CRoom Temp to 80 °CHigher temperatures can increase rate but may also lead to decomposition.[2][3]
Typical Yield 60-95%50-90%70-98%Yields are highly dependent on the specific boronic acid and N-protection.

Experimental Protocols

General Protocol for Suzuki Coupling of N-Boc-5-bromo-6-methyl-1H-indole

This protocol provides a reliable starting point for the coupling reaction.

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add N-Boc-5-bromo-6-methyl-1H-indole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv., 3 mol%).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Troubleshooting_Workflow start Low or No Yield Observed check_dehalogenation Significant Debromination? start->check_dehalogenation protect_N Protect Indole N-H (e.g., with Boc group) check_dehalogenation->protect_N Yes check_catalyst Catalyst System Active? check_dehalogenation->check_catalyst No protect_N->check_catalyst degas Ensure Rigorous Degassing Use Fresh/Robust Catalyst check_catalyst->degas No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes degas->check_conditions screen_conditions Screen Base, Solvent, & Temp. Check Boronic Acid Quality check_conditions->screen_conditions No success Improved Yield check_conditions->success Yes screen_conditions->success

Caption: A troubleshooting flowchart for low-yield Suzuki couplings.

Suzuki_Catalytic_Cycle cluster_OA cluster_TM cluster_RE Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex  + R¹-X OA Oxidative Addition PdII_R2_complex R¹-Pd(II)L₂-R² PdII_complex->PdII_R2_complex  + R²-B(OR)₂  + Base TM Transmetalation PdII_R2_complex->Pd0  - R¹-R² Product R¹-R² RE Reductive Elimination RX R¹-X R2B R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

stability of 5-bromo-6-methyl-1H-indole under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 5-bromo-6-methyl-1H-indole in acidic and basic experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: Why is my solution of this compound changing color (e.g., turning yellow/brown) after adding an acid or base?

Answer: Color change is a common indicator of chemical degradation. The indole ring is electron-rich and susceptible to oxidation, which can be catalyzed by acidic or basic conditions.[1] The presence of a bromine atom can also increase the molecule's sensitivity to light, potentially leading to photodegradation.[1] To minimize this, ensure your solutions are protected from light by using amber vials or wrapping containers in aluminum foil and consider working under an inert atmosphere (e.g., nitrogen or argon) to reduce exposure to oxygen.

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis after exposing my compound to acidic or basic conditions. What could they be?

Answer: The new peaks likely correspond to degradation products. Under acidic conditions, indoles are known to be unstable and can undergo polymerization.[2] In both acidic and basic media, oxidation is a primary degradation pathway.[1] Common degradation of the indole nucleus involves a two-step hydroxylation process, first yielding an oxindole intermediate, which can be further oxidized to an isatin derivative.[3][4]

Question: My compound seems to be precipitating out of my aqueous solution over time. How can I improve its solubility and stability?

Answer: The solubility and stability of indole derivatives are often pH-dependent.[1] For a similar compound, 5-bromo-1H-indole-2-carboxylic acid, a neutral pH range of 6-8 is recommended to balance solubility and stability.[1] If you must work outside this range, prepare solutions fresh for each experiment. If a precipitate forms upon storage, gentle warming and vortexing may redissolve it, but be aware that this could accelerate degradation.[1] For long-term storage, solutions in anhydrous DMSO kept at -20°C and protected from light are advisable.[1]

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting the stability of this compound.

A Instability Observed? (e.g., Color Change, New Peaks) B Check Solution pH A->B C Is pH strongly acidic or basic? B->C D Adjust pH to Neutral (6-8) If Possible C->D Yes E Check for Light Exposure C->E No K Problem Resolved D->K F Is the container clear glass? E->F G Protect from Light (Amber Vial / Foil) F->G Yes H Check for Oxygen Exposure F->H No G->K I Is the experiment open to air? H->I J Use Degassed Solvents Work Under Inert Atmosphere (N2/Ar) I->J Yes I->K No J->K

Caption: Troubleshooting workflow for indole instability.

Frequently Asked Questions (FAQs)

Question: What is the expected stability of this compound under acidic conditions?

Answer: N-unsubstituted indoles are generally unstable under protic and Lewis acid conditions.[2] The electron-rich pyrrole ring can be protonated, typically at the C3 position, which makes the molecule susceptible to reactions with nucleophiles or dimerization/polymerization with other indole molecules. This instability can lead to significant degradation and the formation of complex mixtures.

Question: What is the expected stability of this compound under basic conditions?

Answer: While generally more stable than in acidic media, the indole ring can still be susceptible to degradation under basic conditions, primarily through oxidation.[1] Strong bases can deprotonate the N-H group (pKa ≈ 21 in DMSO), forming an indolide anion.[5] This anion is highly reactive and can be more prone to oxidation, especially in the presence of air (oxygen).

Question: What are the likely degradation pathways for this molecule?

Answer: The two most probable degradation pathways are acid-catalyzed polymerization and oxidation.

  • Acid-Catalyzed Degradation: In acid, the indole nucleus can protonate, leading to electrophilic attack on another neutral indole molecule. This process can repeat, forming oligomers or polymers.

  • Oxidative Degradation: This is a common pathway for indoles.[1] The reaction often proceeds via hydroxylation at the C2 position to form an oxindole, followed by a second hydroxylation at the C3 position to yield an isatin (indole-2,3-dione).[3][4] The presence of substituents on the indole ring can influence the rate and products of degradation.[6]

Potential Degradation Pathways

The following diagrams illustrate general degradation mechanisms relevant to the indole scaffold.

Indole Indole Ring (Protonated at C3) Dimer Dimer / Polymer Indole->Dimer Electrophilic Attack Indole2 Neutral Indole Molecule Indole2->Dimer

Caption: General pathway for acid-catalyzed indole polymerization.

Indole This compound Oxindole Oxindole Intermediate Indole->Oxindole [O] (Hydroxylation at C2) Isatin Isatin Derivative Oxindole->Isatin [O] (Hydroxylation at C3)

Caption: General pathway for oxidative degradation of indoles.

Experimental Protocols & Data

Forced Degradation Study Protocol

Forced degradation studies are essential for determining the intrinsic stability of a molecule.[7][8] This protocol provides a general framework for assessing the stability of this compound.

Objective: To identify potential degradation products and degradation pathways under acidic and basic stress conditions.[8]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • HPLC system with UV or PDA detector

  • pH meter

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.

  • Sample Preparation for Stress Testing:

    • Acid Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Base Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Control Sample: Prepare a control sample by adding an equal volume of purified water to an aliquot of the stock solution.

  • Stress Conditions:

    • Incubate all samples (acidic, basic, and control) at room temperature and at an elevated temperature (e.g., 60°C).[9]

    • Protect all solutions from light.

    • Monitor the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each sample.

    • Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

    • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.[10][11] The method should be capable of separating the parent compound from its degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products. Aim for 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[9]

Summary of Forced Degradation Conditions

While specific quantitative data for this compound is not available in the provided search results, the following table summarizes typical stress conditions used for forced degradation studies of pharmaceutical compounds as per regulatory guidelines.[7][8][9]

Stress ConditionReagent/ParameterTypical Concentration/LevelTemperatureDuration
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 MRoom Temp to 70°CUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1 MRoom Temp to 70°CUp to 7 days
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureVaries
Photostability UV/Visible LightICH Q1B GuidelinesRoom TemperatureVaries
Thermal Dry Heat> Accelerated Stability Temp.VariesVaries

References

Technical Support Center: Synthesis of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-6-methyl-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common synthetic strategies for this compound include:

  • Fischer Indole Synthesis: This classic method involves the reaction of 4-bromo-5-methyl-phenylhydrazine with a suitable carbonyl compound (e.g., acetaldehyde or pyruvic acid) under acidic conditions.

  • Direct Bromination of 6-methyl-1H-indole: This route involves the electrophilic bromination of 6-methyl-1H-indole. To achieve the desired regioselectivity at the C-5 position, this often requires N-protection of the indole followed by controlled bromination.

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Common impurities are often related to the synthetic route employed. These can include:

  • Isomeric By-products: Formation of other brominated isomers (e.g., 3-bromo-6-methyl-1H-indole, 7-bromo-6-methyl-1H-indole, or dibrominated products) can occur, particularly during direct bromination if not properly controlled.

  • Starting Materials: Unreacted 6-methyl-1H-indole or 4-bromo-5-methyl-phenylhydrazine may be present in the crude product.

  • Side-Products from Fischer Indole Synthesis: Side reactions in the Fischer indole synthesis can lead to impurities. For instance, cleavage of the N-N bond in the hydrazone intermediate can generate 4-bromo-5-methylaniline.

  • Oxidation Products: Indoles are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as unreacted reagents, can be present as impurities.

Q3: My final product of this compound is colored (e.g., pinkish or yellowish). What is the likely cause and how can I remove the color?

A3: Colored impurities in indole synthesis are often due to oxidation of the electron-rich indole ring.[1] To decolorize the product, you can try the following:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool for recrystallization.

  • Column Chromatography: Purification by silica gel column chromatography can effectively separate the desired product from colored, more polar impurities.

  • Inert Atmosphere: To prevent further oxidation during purification and storage, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I confirm the purity and structure of my synthesized this compound?

A4: A combination of analytical techniques is recommended for comprehensive purity and structural assessment:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound by assessing the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Helps to identify and quantify volatile and semi-volatile impurities, as well as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Confirms the chemical structure of the desired product and can help identify and quantify impurities by integrating the signals of the product versus those of the impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis
Potential Cause Troubleshooting Recommendations
Inefficient Hydrazone Formation Ensure anhydrous conditions for the initial condensation of 4-bromo-5-methyl-phenylhydrazine and the carbonyl compound. Consider pre-forming and isolating the hydrazone before proceeding with the cyclization step.
Decomposition under Harsh Acidic Conditions Optimize the choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or milder Brønsted acids). Experiment with reaction temperature and time to find a balance between efficient cyclization and minimal degradation.
N-N Bond Cleavage Side Reaction This is a known failure mode of the Fischer indole synthesis.[2] Using a Lewis acid catalyst (e.g., ZnCl₂) instead of a Brønsted acid may sometimes suppress this side reaction. Lowering the reaction temperature might also be beneficial.
Issue 2: Poor Regioselectivity in Direct Bromination of 6-methyl-1H-indole
Potential Cause Troubleshooting Recommendations
Bromination at Multiple Positions The indole ring is activated towards electrophilic substitution at several positions. To favor bromination at C-5, protect the nitrogen atom first (e.g., with a tosyl or BOC group). This can help direct the bromination.
Over-bromination (Dibromination) Use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide - NBS). Add the brominating agent slowly and at a low temperature to control the reaction. Monitor the reaction progress carefully using TLC or HPLC to avoid over-reaction.
Formation of 3-Bromo Isomer Direct bromination of unprotected indoles often leads to substitution at the C-3 position. N-protection is crucial to steer the substitution to the benzene ring portion of the molecule.
Issue 3: Difficulty in Purifying the Crude Product
Potential Cause Troubleshooting Recommendations
Co-elution of Impurities in Column Chromatography Experiment with different solvent systems (eluents) for column chromatography. A gradient elution might be necessary to separate closely eluting impurities. Consider using a different stationary phase if silica gel is not effective.
Product Oiling Out During Recrystallization Ensure the correct solvent or solvent mixture is used for recrystallization. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. Seeding the supersaturated solution with a small crystal of the pure product can induce crystallization.
Persistent Colored Impurities As mentioned in the FAQs, treatment with activated carbon during recrystallization can be effective. Performing the purification steps under an inert atmosphere can prevent the formation of new colored oxidation products.[1]

Quantitative Data Summary

The following table provides an example of a typical impurity profile for a batch of this compound synthesized via Fischer Indole Synthesis, as determined by HPLC.

Compound Retention Time (min) Area % Identification
This compound12.598.5%Product
4-bromo-5-methylaniline8.20.8%Impurity (from N-N bond cleavage)
6-methyl-1H-indole10.10.4%Unreacted Starting Material
Unknown Isomer11.80.3%Impurity

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 70% A, hold for 1 minute.

    • Ramp to 30% A over 10 minutes.

    • Hold at 30% A for 2 minutes.

    • Return to 70% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main product peak relative to the total area of all detected peaks in the chromatogram.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.

Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 4-bromo-5-methyl-phenylhydrazine 4-bromo-5-methyl-phenylhydrazine Hydrazone_Formation Hydrazone Formation (Anhydrous) 4-bromo-5-methyl-phenylhydrazine->Hydrazone_Formation Carbonyl_Compound Carbonyl Compound (e.g., Acetaldehyde) Carbonyl_Compound->Hydrazone_Formation Cyclization Acid-Catalyzed Cyclization Hydrazone_Formation->Cyclization Quenching Reaction Quenching Cyclization->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization or Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Troubleshooting_Impurity_Formation cluster_synthesis Synthetic Route cluster_impurities Potential Impurities Synthesis_Choice Choice of Synthesis Fischer_Indole Fischer Indole Synthesis Synthesis_Choice->Fischer_Indole Fischer Direct_Bromination Direct Bromination Synthesis_Choice->Direct_Bromination Direct NN_Cleavage N-N Bond Cleavage Product (e.g., 4-bromo-5-methylaniline) Fischer_Indole->NN_Cleavage Starting_Material Unreacted Starting Material Fischer_Indole->Starting_Material Oxidation Oxidation Products (Colored Impurities) Fischer_Indole->Oxidation Isomers Isomeric By-products (e.g., 7-bromo, dibromo) Direct_Bromination->Isomers Direct_Bromination->Starting_Material Direct_Bromination->Oxidation

References

Technical Support Center: Large-Scale Synthesis of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-bromo-6-methyl-1H-indole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guides

Issue 1: Low Yield in Bromination Step

  • Question: We are experiencing low yields during the bromination of 6-methyl-1H-indole. What are the potential causes and solutions?

  • Answer: Low yields in the bromination of an indole ring are often attributed to a lack of regioselectivity, decomposition of the starting material, or the formation of multiple brominated species. Here are some common causes and troubleshooting strategies:

    • Poor Regioselectivity: Direct bromination of the electron-rich indole ring can occur at multiple positions. The C3 position is typically the most reactive towards electrophilic substitution.[1]

      • Solution: Employ a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) instead of liquid bromine. Running the reaction at a lower temperature can also enhance selectivity.

    • Starting Material Decomposition: Indoles can be unstable under harsh acidic or oxidative conditions.

      • Solution: Perform the bromination under neutral or slightly basic conditions if possible. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Over-bromination: The desired product, being an indole, is also susceptible to further bromination.

      • Solution: Use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture while carefully monitoring the progress by TLC or HPLC.

Issue 2: Difficult Purification of the Final Product

  • Question: We are facing challenges in purifying this compound to the desired purity on a large scale. What purification methods are recommended?

  • Answer: Large-scale purification of indole derivatives can be challenging due to the presence of closely related impurities and the potential for degradation.

    • Recrystallization: This is often the most effective and scalable method for purifying solid indole derivatives.

      • Protocol: Experiment with various solvent systems. A combination of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. Common solvent systems for indoles include ethanol/water, toluene/heptane, or ethyl acetate/hexane.

    • Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be costly and time-consuming for large quantities.

      • Optimization: Consider using a shorter, wider column for faster elution. A stepwise gradient elution can help in better separation of closely eluting impurities.

    • Steam Distillation: For certain bromoindoles, steam distillation has been shown to be a highly effective method for removing colored impurities and achieving high purity.[2] This could be a viable option if the target compound is sufficiently volatile.

Issue 3: Presence of Persistent Colored Impurities

  • Question: Our final product of this compound has a persistent off-white or yellowish color. What is the cause and how can we remove it?

  • Answer: Colored impurities in indole syntheses often arise from oxidation or polymerization of the indole ring.[2]

    • Oxidation Products: The electron-rich indole nucleus is susceptible to oxidation, especially when exposed to air and light.

      • Solution:

        • Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (nitrogen or argon).

        • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

        • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help adsorb colored impurities. The solution should then be filtered through a pad of celite before recrystallization.

    • Polymerization: Strong acids can induce polymerization of indoles.

      • Solution: Neutralize any acidic residues before final work-up and purification. Avoid prolonged exposure to high temperatures.

Frequently Asked Questions (FAQs)

  • Question 1: What are the most common synthetic routes for preparing substituted indoles like this compound on a large scale?

    • Answer: Several classical and modern synthetic routes can be adapted for the synthesis of this compound. The choice of route often depends on the availability and cost of starting materials, scalability, and desired purity. Some prominent methods include:

      • Fischer Indole Synthesis: A widely used method that involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] For this target molecule, 4-bromo-5-methylphenylhydrazine would be a key intermediate.

      • Leimgruber-Batcho Indole Synthesis: This two-step method is known for its high yields and is often suitable for large-scale production. It involves the condensation of a substituted o-nitrotoluene with a formamide acetal followed by reductive cyclization.[4]

      • Larock Indole Synthesis: A modern approach using a palladium-catalyzed annulation of a substituted o-haloaniline with an alkyne.[4]

      • Direct Functionalization of a Pre-formed Indole Ring: This would involve the methylation of 5-bromoindole or the bromination of 6-methylindole. Careful control of regioselectivity is crucial in this approach.

  • Question 2: What are the critical process parameters to monitor during the large-scale synthesis?

    • Answer: Key parameters to monitor include:

      • Temperature: Many reactions in indole synthesis are temperature-sensitive. Maintaining the optimal temperature is crucial for controlling side reactions and ensuring product stability.

      • Reaction Time: Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

      • pH: The pH of the reaction mixture can significantly impact the stability of the indole ring and the reactivity of the reagents.

      • Purity of Starting Materials and Reagents: The purity of the starting materials and reagents can directly affect the yield and purity of the final product.

  • Question 3: What are the expected major by-products in the synthesis of this compound?

    • Answer: The major by-products will depend on the chosen synthetic route. However, some common impurities could include:

      • Isomeric Products: If starting from 6-methylindole, bromination could potentially occur at other positions on the indole ring (e.g., C3, C7) leading to isomeric impurities.

      • Di-brominated Products: Over-bromination can lead to the formation of di-bromo-6-methyl-1H-indole.

      • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the crude product.

      • Products from Side Reactions: Depending on the specific reagents and conditions, other side reactions such as polymerization or degradation of the indole ring can occur.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes for Substituted Indoles

Synthetic RouteStarting Material ExampleKey ReagentsNumber of Steps (Typical)Overall Yield (Typical for related compounds)Purity (Typical)Reference
Fischer Indole SynthesisSubstituted PhenylhydrazineAldehyde/Ketone, Acid Catalyst1-2VariableModerate to High[3][4]
Leimgruber-Batcho SynthesisSubstituted o-NitrotolueneDMFDMA, Reducing Agent2HighHigh[4]
Larock Indole SynthesisSubstituted o-HaloanilineAlkyne, Palladium Catalyst1Good to HighHigh[4]
Direct BrominationSubstituted IndoleNBS or Bromine1Variable (selectivity issues)Often requires extensive purification[4]

Experimental Protocols

Protocol 1: General Procedure for Bromination of a Methyl-Indole using NBS

  • Disclaimer: This is a generalized protocol based on common procedures for indole bromination and should be optimized for the specific substrate (6-methyl-1H-indole).

  • Dissolution: Dissolve the 6-methyl-1H-indole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a reaction vessel equipped with a stirrer and a thermometer.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen) and maintain a positive pressure throughout the reaction.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the cooled solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow Experimental Workflow for Bromination start Dissolve 6-methyl-1H-indole in Solvent inert Establish Inert Atmosphere start->inert cool Cool to 0-5 °C inert->cool add_nbs Portion-wise Addition of NBS cool->add_nbs monitor Monitor Reaction by TLC/HPLC add_nbs->monitor monitor->add_nbs Incomplete quench Quench with Sodium Thiosulfate monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product dry->purify troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed cause1 Poor Regioselectivity? low_yield->cause1 cause2 Starting Material Decomposition? low_yield->cause2 cause3 Over-bromination? low_yield->cause3 solution1 Use Milder Brominating Agent (NBS) Lower Reaction Temperature cause1->solution1 Yes solution2 Use Inert Atmosphere Neutral/Slightly Basic Conditions cause2->solution2 Yes solution3 Stoichiometric Reagent Addition Portion-wise Addition Careful Monitoring cause3->solution3 Yes

References

Technical Support Center: Purification of 5-Bromo-6-methyl-1H-indole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 5-bromo-6-methyl-1H-indole using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The most common and versatile stationary phase for the purification of indole derivatives is silica gel.[1] However, due to the slightly acidic nature of silica gel, it can sometimes cause degradation or strong adsorption of electron-rich indoles.[1][2] For acid-sensitive indoles, neutral or basic alumina can be a suitable alternative.[1][3] Reversed-phase silica (C18) is another option, particularly for more polar indole derivatives, using a polar mobile phase like water/methanol or water/acetonitrile.[1]

Q2: How should I select an appropriate mobile phase (eluent) for the column?

A2: The selection of the mobile phase is crucial and should be guided by preliminary analysis using Thin-Layer Chromatography (TLC). A common starting point for many organic compounds, including indole derivatives, is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] By varying the ratio of these solvents, you can optimize the separation. For more polar compounds, small amounts of methanol can be added to the eluent.[1]

Q3: My compound, this compound, is colorless. How can I monitor the separation during column chromatography?

A3: Most indole derivatives, due to their aromatic structure, are UV-active.[1] Therefore, the easiest and most common non-destructive method for visualization is by using a UV lamp (254 nm) on fluorescent TLC plates (F254), where the compound will appear as a dark spot.[1] Another method is to expose the TLC plate to iodine vapor in a sealed chamber, which will stain most organic compounds, including indoles, a temporary yellow-brown color.[1] For more specific detection, Ehrlich's reagent can be used as a stain, which typically produces blue or purple spots with indoles.[1]

Troubleshooting Guide

This section addresses common issues that may arise during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Product from Impurities - Inappropriate Solvent System: The polarity of the mobile phase may not be optimal for resolving the desired compound from impurities. - Column Overloading: Applying too much crude material to the column. - Improper Column Packing: Channels or cracks in the stationary phase.- Optimize the mobile phase: Use TLC to test various solvent systems (e.g., different ratios of hexane/ethyl acetate) to achieve a clear separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the desired compound. - Reduce the sample load: A general guideline is to use a silica gel to crude material weight ratio of at least 30:1.[2] - Repack the column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[2]
Streaking or Tailing of Spots on TLC and Column Fractions - Sample Overload: Applying a too-concentrated sample. - Interaction with Silica Gel: The indole nitrogen can interact with the acidic silanol groups on the silica surface. - Incomplete Sample Dissolution: The sample was not fully dissolved before loading.- Dilute the sample: Ensure the sample is sufficiently diluted before loading onto the column or spotting on a TLC plate.[4] - Add a modifier: To mitigate interactions with acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.[3] - Ensure complete dissolution: Make sure the sample is fully dissolved in a minimal amount of solvent before loading.[2]
Product is Not Eluting from the Column - Mobile Phase is Not Polar Enough: The solvent system is too non-polar to move the compound down the column. - Compound Degradation on Silica: The compound may be unstable on the acidic silica gel.- Increase the mobile phase polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in hexane) in your eluent.[5] - Test compound stability: Run a quick stability test by spotting the compound on a silica TLC plate, letting it sit for a few hours, and then eluting to see if any degradation occurs.[6] If it is unstable, consider using a less acidic stationary phase like neutral alumina.
Low Recovery of the Purified Compound - Compound is Highly Polar: The compound may be sticking to the silica gel. - Product is Volatile: The compound may be lost during solvent evaporation. - Incomplete Elution: The column was not flushed with a sufficiently polar solvent at the end of the purification.- Use a more polar eluent: After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture containing methanol) to elute any remaining polar compounds. - Careful solvent removal: Use a rotary evaporator at a moderate temperature and pressure to avoid loss of a potentially volatile product. - Check all fractions: Ensure all fractions have been carefully checked by TLC before being discarded.

Experimental Protocol

The following is a general protocol for the purification of this compound by column chromatography. This protocol is based on established methods for similar indole derivatives and should be optimized for your specific reaction mixture.

1. Preparation of the Column:

  • Select a glass column of an appropriate size. A general rule is to have a silica gel height-to-diameter ratio of about 10:1.

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).[2]

  • Pack the column by pouring the slurry and allowing the silica gel to settle, ensuring no air bubbles are trapped.[2]

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.[7]

  • Pre-elute the column with the initial mobile phase.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[2][7]

  • Carefully apply the dissolved sample to the top of the column using a pipette.[7]

  • Dry Loading (for samples with poor solubility): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7]

3. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system, as determined by your initial TLC analysis (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities. For example, you can increase the ethyl acetate concentration in hexane.

  • Collect fractions in an orderly manner (e.g., in test tubes or vials).

4. Monitoring the Purification:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Use a UV lamp (254 nm) for visualization.

  • Combine the fractions that contain the pure product.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Start pack_column Pack Column with Silica Gel Slurry start->pack_column 1. Prepare Stationary Phase load_sample Load Crude Sample pack_column->load_sample 2. Introduce Mixture elute Elute with Gradient Solvent System load_sample->elute 3. Start Separation collect Collect Fractions elute->collect 4. Isolate Components tlc Monitor Fractions by TLC collect->tlc 5. Analyze Fractions combine Combine Pure Fractions tlc->combine 6. Pool Pure Fractions evaporate Evaporate Solvent combine->evaporate 7. Remove Solvent end_node Pure this compound evaporate->end_node 8. Obtain Final Product

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 5-bromo-6-methyl-1H-indole. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For indole derivatives, common solvents include ethanol, methanol-water mixtures, and hexane-ethyl acetate.[2][3] Based on data for similar compounds like 5-bromo-1-methyl-1H-indole, it is soluble in organic solvents such as ethanol, ether, and dichloromethane.[4] A good starting point would be to test the solubility of this compound in a range of solvents to find the most suitable one or a suitable solvent pair.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this, you can try the following:

  • Add more solvent to the mixture to ensure the compound fully dissolves at the solvent's boiling point.[5]

  • Use a different solvent system with a lower boiling point.

  • Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.[6]

  • Introduce a seed crystal to encourage crystallization.[6]

Q3: The recovery yield after recrystallization is very low. How can I improve it?

A3: Low recovery can be a significant issue in recrystallization.[2] Here are several factors that could contribute to a low yield and how to address them:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[5][6]

  • Premature Crystallization: If the compound crystallizes too early, especially during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated to prevent this.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the purified product. Always use a minimal amount of ice-cold solvent for washing.[7]

Q4: How can I remove colored impurities from my sample?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] The colored compounds adsorb to the surface of the charcoal. It is crucial to use a minimal amount of charcoal to avoid adsorbing your desired product and to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]

Q5: My crystals are forming too quickly. Is this a problem?

A5: Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[5] To slow down crystal formation, you can:

  • Allow the flask to cool to room temperature slowly before placing it in an ice bath.[6]

  • Insulate the flask to slow the rate of cooling.[5]

  • Add a slightly larger volume of the hot solvent than the minimum required for dissolution.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Not enough compound is present to reach saturation.- Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[6]- Evaporate some of the solvent to increase the concentration and try cooling again.[5]- If the compound remains dissolved, consider using a different solvent or a solvent/anti-solvent system.[6]
The purified compound's melting point is still low or has a broad range. - The recrystallization was not effective in removing all impurities.- The crystals were not completely dry.- Perform a second recrystallization, potentially with a different solvent system.- Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.
The solid dissolves in the solvent at room temperature. - The solvent is not appropriate for recrystallization as it is too good a solvent.- Select a solvent in which the compound has lower solubility at room temperature.[8] You may need to screen several solvents to find the best one.[1]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and water) to each test tube at room temperature to assess solubility.

  • A good solvent will dissolve the compound poorly at room temperature but well upon heating.[6]

  • If a single solvent is not ideal, try a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common pairs include ethanol/water and ethyl acetate/hexane.[3]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[8]

6. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[7]

7. Drying:

  • Dry the purified crystals thoroughly, for instance, by leaving them under vacuum in the Büchner funnel for a period, or by transferring them to a desiccator.[8]

Quantitative Data

The following table summarizes solubility information for compounds structurally similar to this compound, which can serve as a guide for solvent selection.

CompoundSolventSolubilityReference
5-Bromo-1-methyl-1H-indoleEthanolSoluble[4]
5-Bromo-1-methyl-1H-indoleEtherSoluble[4]
5-Bromo-1-methyl-1H-indoleDichloromethaneSoluble[4]
5-Bromo-6-fluoro-1H-indoleDimethyl sulfoxideSoluble[9]
5-Bromo-6-fluoro-1H-indoleEthanolSoluble[9]
5-Bromo-6-fluoro-1H-indoleDichloromethaneSoluble[9]
5-Bromo-6-fluoro-1H-indoleWaterLimited solubility[9]
5-BromoindoleAqueous EtOH (35%)Recrystallization solvent[10]
5-BromoindolePetroleum ether/Et2ORecrystallization solvent[10]

Visualizations

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Decolorize Add Activated Charcoal (Optional) Dissolve->Decolorize If colored HotFilter Hot Filtration Dissolve->HotFilter If no decolorization needed Decolorize->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool Impurities Impurities in Mother Liquor HotFilter->Impurities Insoluble Impurities Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Collect->Impurities Soluble Impurities Dry Dry Purified Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromo-6-methyl-1H-indole and 5-Chloro-6-methyl-1H-indole for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate halogenated intermediates is a critical decision in the synthesis of complex molecules and the exploration of new chemical entities. This guide provides an in-depth comparison of the reactivity of 5-bromo-6-methyl-1H-indole and 5-chloro-6-methyl-1H-indole, offering insights into their respective advantages in common synthetic transformations. The comparison is based on established principles of organic chemistry and extrapolated data from analogous systems, providing a predictive framework for reaction design and optimization.

The introduction of a halogen at the 5-position of the 6-methyl-1H-indole scaffold provides a versatile handle for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. The choice between a bromine or chlorine substituent significantly influences the substrate's reactivity, which can be strategically leveraged to achieve desired synthetic outcomes.

Comparative Reactivity in Key Transformations

The primary difference in reactivity between this compound and its 5-chloro counterpart is observed in palladium-catalyzed cross-coupling reactions. This difference is rooted in the bond dissociation energies of the carbon-halogen bonds (C-Br vs. C-Cl). The C-Br bond is weaker than the C-Cl bond, making the oxidative addition of a palladium(0) catalyst to the aryl bromide generally faster and more facile.

In contrast, for electrophilic aromatic substitution reactions on the indole ring system, the nature of the halogen has a more nuanced effect. Both halogens are deactivating due to their electron-withdrawing inductive effect, but they direct incoming electrophiles to specific positions.

Palladium-Catalyzed Cross-Coupling Reactions

In widely used cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the reactivity trend for aryl halides is well-established: I > Br > OTf > Cl.[1][2] Consequently, this compound is expected to be significantly more reactive than 5-chloro-6-methyl-1H-indole. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and higher yields for the bromo derivative.

Reaction TypeThis compound (Predicted)5-Chloro-6-methyl-1H-indole (Predicted)Key Considerations
Suzuki-Miyaura Coupling Higher reactivity, milder conditions (e.g., lower temperatures), shorter reaction times, potentially higher yields.[1]Lower reactivity, may require higher temperatures, longer reaction times, more specialized catalysts/ligands, and may result in lower yields.[3]The choice of catalyst and ligand is crucial for the successful coupling of aryl chlorides.[2]
Buchwald-Hartwig Amination More reactive, allowing for a broader range of amine coupling partners under standard conditions.Less reactive, often requiring more electron-rich and sterically accessible amines, or more sophisticated catalyst systems.Aryl bromides are generally preferred substrates for this transformation.[4]
Heck Reaction Higher reactivity, generally leading to better yields and selectivity.Lower reactivity, may lead to side reactions or require more forcing conditions.The success of the reaction is highly dependent on the specific olefin and reaction conditions.
Electrophilic Aromatic Substitution

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, predominantly at the C3 position.[4][5] The presence of a halogen at the C5 position and a methyl group at the C6 position influences the regioselectivity and rate of these reactions. Both bromine and chlorine are deactivating groups due to their negative inductive effect (-I), which withdraws electron density from the ring, making the reaction slower compared to unsubstituted indole. The methyl group, being an electron-donating group (+I, hyperconjugation), activates the ring.

The overall effect on reactivity will be a combination of these opposing influences. However, the primary site of electrophilic attack is expected to remain at the C3 position due to the strong directing effect of the indole nitrogen. The difference in reactivity between the bromo and chloro derivatives in this context is likely to be less pronounced than in cross-coupling reactions.

FeatureThis compound5-Chloro-6-methyl-1H-indole
Predicted Reactivity Slightly less deactivated than the chloro analog.Slightly more deactivated than the bromo analog.
Regioselectivity Strong preference for substitution at the C3 position.Strong preference for substitution at the C3 position.

Physicochemical Properties

The difference in the halogen atom also imparts distinct physicochemical properties to the molecules, which can be relevant for their handling, purification, and pharmacokinetic profiles in drug discovery.

PropertyThis compound5-Chloro-6-methyl-1H-indole
Molecular Weight ~210.07 g/mol ~165.62 g/mol
Lipophilicity (Predicted cLogP) HigherLower
Polarizability HigherLower

Experimental Protocols

The following are representative, generalized protocols for common reactions. Researchers should optimize conditions for their specific substrates and desired products.

General Procedure for Suzuki-Miyaura Coupling

Diagram of the experimental workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Haloindole, Boronic Acid, Base, and Solvent B Degas Mixture (e.g., N2 sparging) A->B C Add Pd Catalyst and Ligand B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Quench and Extract E->F G Purify by Chromatography F->G G->G H Characterize Product G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.

  • Reaction Setup: In a reaction vessel, combine the 5-halo-6-methyl-1H-indole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) in a suitable solvent (e.g., dioxane/water or DME/water).

  • Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. For the 5-chloro derivative, higher temperatures and a more active catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos) may be required.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a reaction vessel, add the 5-halo-6-methyl-1H-indole (1.0 eq.), the amine (1.1-1.2 eq.), a strong base (e.g., NaOtBu or LiHMDS, 1.2-1.5 eq.), the palladium precatalyst (e.g., a G3 precatalyst, 1-3 mol%), and the appropriate phosphine ligand (e.g., Xantphos or BrettPhos) under an inert atmosphere.[7][8]

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the mixture (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Purify the product via column chromatography.

Involvement in Signaling Pathways

While specific studies on this compound and 5-chloro-6-methyl-1H-indole are limited, indole derivatives are known to interact with several biological signaling pathways. Many natural and synthetic indole-containing molecules exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][9][10]

Indole and its metabolites can act as signaling molecules, for instance, by activating the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) .[11] These nuclear receptors are crucial for regulating xenobiotic metabolism and maintaining immune homeostasis at barrier tissues like the gut. Activation of these receptors by indole ligands leads to the transcription of genes involved in detoxification and immune modulation.

Furthermore, various indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is a key regulator of cellular processes like proliferation, differentiation, and apoptosis.[12] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it an important target for drug development.

Diagram of a simplified indole-mediated signaling pathway.

Signaling_Pathway cluster_cell Cell Indole Halo-Indole Derivative AhR AhR/PXR (Cytoplasmic Complex) Indole->AhR binds Nucleus Nucleus AhR->Nucleus translocates Transcription Gene Transcription (e.g., CYP1A1, IL-22) Nucleus->Transcription induces Response Cellular Response (Immune Modulation, Detoxification) Transcription->Response

Caption: Simplified signaling cascade of indole derivatives via AhR/PXR activation.

Conclusion

References

The Impact of N-Methylation on the Biological Activity of Bromoindoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a bromine atom to this structure, creating bromoindoles, further enhances its therapeutic potential, leading to a diverse range of biological activities. A common modification to this scaffold is N-methylation, the addition of a methyl group to the nitrogen atom of the indole ring. This seemingly minor alteration can significantly impact the compound's physicochemical properties and, consequently, its biological activity. This guide provides a comparative analysis of methylated versus non-methylated bromoindoles, supported by experimental data, to elucidate the effects of this structural change on their anticancer and antimicrobial properties.

Anticancer Activity: A Tale of Two Scaffolds

The cytotoxic effects of bromoindole derivatives against various cancer cell lines have been a significant area of research. The influence of N-methylation on this activity is not always straightforward and can be highly dependent on the overall molecular structure.

A study on indole-modified tamoxifen relatives provides insights into the anticancer potential of bromoindoles. While not a direct comparison of a single methylated and non-methylated pair, the research involved the synthesis and cytotoxic evaluation of various derivatives, including N-ethyl-5-bromoindole as a key intermediate[1]. The subsequent complex molecules demonstrated significant, dose-dependent reductions in the viability of breast cancer cell lines (MCF-7 and MDA-MB-231)[1].

In a more direct comparative study, the cytotoxic properties of N-methylated and non-N-methylated norbelladine derivatives (which contain a structure that can be conceptually related to substituted indoles) were evaluated against several cancer cell lines. The N-methylation of norbelladine resulted in a slight decrease in cytotoxicity against Huh7 (hepatocarcinoma) and THP-1 (acute myeloid leukemia) cells, with the half-maximal cytotoxic concentration (CC50) values increasing upon methylation[2]. This suggests that for this particular scaffold, the presence of a proton on the nitrogen might be beneficial for its cytotoxic activity.

Conversely, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which are N-methylated indole compounds, exhibited potent anti-proliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values in the low micromolar range[3]. Although a direct non-methylated comparison was not the focus of this study, the high potency of these N-methylated compounds underscores their potential as anticancer agents.

Table 1: Comparative Cytotoxicity of N-Methylated vs. Non-N-Methylated Derivatives

Compound/DerivativeCell LineActivity MetricValue (µM)Reference
Norbelladine (Non-methylated)Huh7CC50233[2]
N-MethylnorbelladineHuh7CC50386[2]
Norbelladine (Non-methylated)THP-1CC50148[2]
N-MethylnorbelladineTHP-1CC50227[2]
Compound 7d (N-methylated indole derivative)HeLaIC500.52[3]
Compound 7d (N-methylated indole derivative)MCF-7IC500.34[3]
Compound 7d (N-methylated indole derivative)HT-29IC500.86[3]

Antimicrobial Activity: The N-H Bond's Role in Inhibition

Bromoindoles have also been investigated for their potential as antimicrobial agents. The presence or absence of a methyl group on the indole nitrogen can influence the compound's ability to interact with microbial targets.

A series of 6-bromoindolglyoxylamido derivatives were synthesized and evaluated for their antimicrobial activity. These compounds, which possess a non-methylated indole nitrogen, exhibited intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and S. intermedius[4]. The mechanism of action for the most potent of these derivatives was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria[4]. This suggests that the N-H group may be involved in interactions with the bacterial membrane.

Table 2: Antimicrobial Activity of Non-Methylated Bromoindole Derivatives

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
6-bromoindolglyoxylamide polyamine derivative 3 Staphylococcus aureusMICNot explicitly stated, but showed intrinsic activity[4]
6-bromoindolglyoxylamide polyamine derivative 3 S. intermediusMICNot explicitly stated, but showed intrinsic activity[4]
6-bromoindolglyoxylamide polyamine derivative 4 Staphylococcus aureusMICNot explicitly stated, but showed intrinsic activity[4]
6-bromoindolglyoxylamide polyamine derivative 4 S. intermediusMICNot explicitly stated, but showed intrinsic activity[4]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (methylated and non-methylated bromoindoles) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the microtiter plates.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visualizing the Impact of N-Methylation

The decision to N-methylate a bromoindole lead compound can have significant downstream consequences in a drug discovery workflow. The following diagram illustrates this decision point and its potential impacts.

N_Methylation_Decision cluster_properties Physicochemical Properties cluster_activity Potential Biological Outcomes Bromoindole Bromoindole Scaffold (NH) Methylation N-Methylation Bromoindole->Methylation H_Bonding Hydrogen Bond Donation (present) Bromoindole->H_Bonding Lipophilicity_NH Lower Lipophilicity Bromoindole->Lipophilicity_NH Solubility_NH Potentially Higher Aqueous Solubility Bromoindole->Solubility_NH Methylation->Bromoindole Proceed without methylation N_Methyl N-Methyl Bromoindole (N-CH3) Methylation->N_Methyl Proceed with methylation No_H_Bonding No Hydrogen Bond Donation N_Methyl->No_H_Bonding Lipophilicity_NMe Increased Lipophilicity N_Methyl->Lipophilicity_NMe Solubility_NMe Potentially Lower Aqueous Solubility N_Methyl->Solubility_NMe Activity_NH Altered Target Binding (e.g., enhanced via H-bond) H_Bonding->Activity_NH Permeability_NH Lower Membrane Permeability Lipophilicity_NH->Permeability_NH Activity_NMe Altered Target Binding (e.g., steric hindrance) No_H_Bonding->Activity_NMe Permeability_NMe Enhanced Membrane Permeability Lipophilicity_NMe->Permeability_NMe Apoptosis_Pathway Bromoindole Bromoindole Derivative Kinase Target Kinase (e.g., EGFR, VEGFR) Bromoindole->Kinase Inhibition Signaling Downstream Signaling Cascade Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Induction

References

A Researcher's Guide to the Spectroscopic Differentiation of 5-bromo-6-methyl-1H-indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of medicinal chemistry and materials science, the precise structural characterization of regioisomers is a critical step in establishing structure-activity relationships (SAR). Positional isomers, such as the various bromo-methyl-substituted indoles, can exhibit vastly different biological activities and physicochemical properties. Therefore, unambiguous identification is paramount.

This guide provides a comparative framework for the spectroscopic analysis of 5-bromo-6-methyl-1H-indole and its positional isomers. While a complete public dataset for every conceivable isomer is not available, this document compiles and analyzes spectroscopic data from closely related bromo- and methyl-substituted indoles. By examining the spectral signatures of these analogues, researchers can predict and interpret the data for their specific target compounds. This guide covers key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering both comparative data and detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize representative spectroscopic data for several bromo- and methyl-substituted indole derivatives. This data serves to illustrate the influence of substituent position on the spectral output, providing a basis for identifying unknown isomers.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) is one of the most powerful tools for distinguishing positional isomers. The chemical shift (δ), multiplicity, and coupling constants (J) of the aromatic protons are highly sensitive to the electronic effects of the bromine and methyl substituents. The electron-withdrawing nature of bromine generally deshields nearby protons (shifting them downfield), while the electron-donating methyl group causes shielding (an upfield shift).

Table 1: Comparative ¹H NMR Data of Bromo-Methyl-Indole Analogues (in CDCl₃)

Compound H-2 H-3 H-4 H-6 H-7 -CH₃ N-H Ref
5-Bromo-3-methyl-1H-indole 6.99 (s) - 7.73 (d, J=1.6 Hz) 7.29 (dd, J=8.6, 1.9 Hz) 7.22 (d, J=8.6 Hz) 2.32 (d, J=0.9 Hz) 7.92 (s) [1]
4-Bromo-3-methyl-1H-indole 7.00 (m) - - 7.26 (m) 7.26 (m) 2.57 (d, J=0.9 Hz) 7.94 (s) [1]
7-Bromo-3-methyl-1H-indole 7.03 (m) - 7.55 (d, J=7.9 Hz) 7.03 (m) - 2.35 (d, J=1.0 Hz) 8.06 (s) [1]

| 5-Bromo-1H-indole | 7.25 (dd) | 6.47 (t) | 7.76 (d) | 7.20 (dd) | 7.15 (d) | - | 8.10 (br s) |[2][3] |

Note: Based on this data, for the target This compound , one would predict the H-4 and H-7 protons to appear as singlets, with their chemical shifts influenced by the adjacent bromo and methyl groups, respectively. The methyl signal would appear as a singlet around 2.3-2.5 ppm.

¹³C NMR Spectroscopic Data

Carbon-13 NMR data complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts are sensitive to the electronic environment, with the carbon atom attached to the bromine (C-Br) showing a characteristic upfield shift compared to its unsubstituted counterpart due to the heavy atom effect, while carbons ortho and para to the methyl group experience a shielding effect.

Table 2: Comparative ¹³C NMR Data of Bromo-Methyl-Indole Analogues (in CDCl₃)

Compound C-2 C-3 C-3a C-4 C-5 C-6 C-7 C-7a -CH₃ Ref
5-Bromo-3-methyl-1H-indole 124.76 111.60 130.22 122.95 112.50 121.64 112.50 134.96 9.64 [1][2]
4-Bromo-3-methyl-1H-indole 123.65 113.15 126.33 114.93 122.86 123.51 110.52 137.71 12.65 [1]

| 7-Bromo-3-methyl-1H-indole | 124.31 | 113.13 | 129.64 | 122.33 | 120.42 | 118.23 | 104.75 | 135.07 | 9.97 |[1] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

IR spectroscopy is useful for identifying key functional groups. For indole derivatives, the N-H stretching vibration is a prominent feature. Mass spectrometry is essential for determining the molecular weight and elemental composition. The presence of a bromine atom is easily identified by the characteristic M and M+2 isotopic peaks, which have nearly equal intensity (¹⁹Br:⁸¹Br ≈ 1:1).

Table 3: IR and Mass Spectrometry Data for Bromo-Indole Derivatives

Compound Key IR Absorptions (cm⁻¹) Molecular Ion (m/z) Key Fragmentation Notes Ref
5-Bromo-1H-indole N-H stretch: ~3400, Aromatic C=C: ~1450-1600 195/197 Isotopic peaks for M and M+2 confirm one Br atom. [3]

| Bromo-methyl-1H-indoles | N-H stretch: ~3400-3450, C-H stretch (CH₃): ~2850-2960 | 209/211 | Loss of H, CH₃, Br, and HCN are common fragmentation pathways. |[1] |

Workflow for Spectroscopic Analysis

The logical process for identifying an unknown bromo-methyl-1H-indole isomer involves a systematic application of various spectroscopic techniques. The following diagram illustrates a typical workflow from a synthesized compound to its final structural validation.

G cluster_start Start cluster_analysis Spectroscopic Analysis cluster_end Conclusion Compound Synthesized Isomer SamplePrep Sample Preparation (Dissolution in solvent, etc.) Compound->SamplePrep NMR_H ¹H NMR Spectroscopy (δ, J, multiplicity) Analysis Data Analysis & Comparison NMR_H->Analysis NMR_C ¹³C NMR Spectroscopy (δ, No. of signals) NMR_C->Analysis IR FT-IR Spectroscopy (Functional Groups, N-H) IR->Analysis MS Mass Spectrometry (M⁺, M+2 Isotope Pattern) MS->Analysis Elucidation Structure Elucidation & Isomer Identification SamplePrep->NMR_H SamplePrep->NMR_C SamplePrep->IR SamplePrep->MS Analysis->Elucidation

Caption: General workflow for the characterization of bromo-methyl-1H-indole isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of bromo-methyl-1H-indole derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra are crucial for detailed structural analysis.

  • Sample Preparation : Weigh approximately 5-10 mg of the purified indole isomer.[2] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz or higher NMR spectrometer.[2]

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : ~16 ppm.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on concentration.[2]

  • ¹³C NMR Acquisition :

    • Instrument : Operated at a corresponding frequency (e.g., 100 or 125 MHz).[1]

    • Pulse Sequence : Proton-decoupled pulse sequence.

    • Spectral Width : ~220 ppm.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the characteristic functional groups within the molecule.

  • Sample Preparation :

    • Solid (KBr Pellet) : Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid/Liquid (ATR) : Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition :

    • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.[5]

    • Range : Record the spectrum from approximately 4000 to 400 cm⁻¹.

    • Background : Record a background spectrum of the empty sample compartment or the pure ATR crystal, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern.

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). For solids, direct insertion probes may also be used.

  • Data Acquisition :

    • Ionization Method : Electron Impact (EI) is common for creating fragment ions and identifying the molecular ion. Electrospray Ionization (ESI) is a softer technique often used with High-Resolution Mass Spectrometry (HRMS).[5][6]

    • Mass Analyzer : A quadrupole, time-of-flight (TOF), or ion trap analyzer separates ions based on their mass-to-charge (m/z) ratio.

  • Data Analysis : Identify the molecular ion peak. For bromo-indoles, look for the characteristic pair of peaks (M and M+2) of nearly equal abundance, separated by 2 m/z units, confirming the presence of a single bromine atom. Analyze the fragmentation pattern to support the proposed structure.

References

comparative study of different synthetic routes to 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of specifically substituted indoles is a critical task in the development of new therapeutic agents. 5-bromo-6-methyl-1H-indole is a valuable building block, and selecting the optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of three distinct synthetic pathways to this target molecule: a modern palladium-catalyzed cyclization, the classical Fischer indole synthesis, and the versatile Leimgruber-Batcho synthesis.

Data Presentation

The following table summarizes the key quantitative and qualitative aspects of the three synthetic routes to this compound.

Synthetic Route Starting Material Key Reagents Number of Steps Overall Yield (Estimated) Advantages Disadvantages
Route 1: Palladium-Catalyzed Annulation 4-Bromo-3-methylanilineICl, Trimethylsilylacetylene, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N, K₂CO₃)360-70%High convergency, good functional group tolerance.Requires specialized catalysts, multi-step process.
Route 2: Fischer Indole Synthesis (4-Bromo-3-methylphenyl)hydrazineAcetaldehyde (or its equivalent), Acid catalyst (e.g., polyphosphoric acid, ZnCl₂)1-250-65%Well-established, often one-pot.Hydrazine precursors can be unstable; harsh acidic conditions.
Route 3: Leimgruber-Batcho Synthesis 4-Bromo-1-methyl-2-nitrobenzeneN,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂)265-75%High yields, mild reduction conditions, avoids harsh acids.Availability of substituted o-nitrotoluenes can be limited.

Experimental Protocols

Route 1: Palladium-Catalyzed Annulation (Larock/Sonogashira-type)

This route is adapted from a similar synthesis of 5-bromo-7-methylindole and involves a three-step sequence starting from commercially available 4-bromo-3-methylaniline.[1][2][3][4]

Step 1: Iodination of 4-Bromo-3-methylaniline

  • To a solution of 4-bromo-3-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane, add iodine monochloride (ICl, 1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-bromo-2-iodo-5-methylaniline.

Step 2: Sonogashira Coupling

  • To a solution of 4-bromo-2-iodo-5-methylaniline (1.0 eq) in a solvent mixture such as THF and triethylamine, add trimethylsilylacetylene (1.2 eq), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Heat the mixture to 50-60 °C under an inert atmosphere for 4-6 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the coupled product.

Step 3: Indole Ring Formation (Cyclization)

  • Dissolve the product from Step 2 in a solvent such as DMF and add a base, for instance, potassium carbonate (2.0 eq).

  • Heat the mixture to 100-120 °C for 6-12 hours.

  • Cool the reaction mixture, add water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Route 2: Fischer Indole Synthesis

This classical method utilizes the reaction of a substituted phenylhydrazine with an aldehyde or ketone. For this synthesis, the commercially available (4-bromo-3-methylphenyl)hydrazine is the starting material.[5][6]

  • Combine (4-bromo-3-methylphenyl)hydrazine (1.0 eq) and a suitable carbonyl compound such as acetaldehyde diethyl acetal (1.2 eq) in a reaction vessel.

  • Add an acid catalyst, for example, polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), in a sufficient amount to act as both catalyst and solvent, or in a high-boiling solvent like toluene.

  • Heat the reaction mixture to 80-120 °C for 2-6 hours, monitoring for the formation of the indole product by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto ice-water.

  • Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Route 3: Leimgruber-Batcho Synthesis

This two-step procedure starts from an ortho-nitrotoluene derivative, in this case, the commercially available 4-bromo-1-methyl-2-nitrobenzene.[7][8][9][10]

Step 1: Enamine Formation

  • In a reaction flask, combine 4-bromo-1-methyl-2-nitrobenzene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0-3.0 eq), and a catalytic amount of pyrrolidine.

  • Heat the mixture under an inert atmosphere at 100-140 °C for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and remove the excess DMF-DMA under reduced pressure to obtain the crude enamine intermediate, which is often a deeply colored solid or oil and can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as methanol or a mixture of THF and ethanol.

  • Add a reducing agent. A common and effective system is Raney Nickel with hydrazine hydrate. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.

  • If using Raney Ni/hydrazine, add Raney Nickel to the solution followed by the dropwise addition of hydrazine hydrate at room temperature or with gentle heating (40-60 °C).

  • After the reaction is complete (monitored by TLC), carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield this compound.

Mandatory Visualization

Route_1_Palladium_Catalyzed_Annulation start 4-Bromo-3-methylaniline iodinated 4-Bromo-2-iodo-5-methylaniline start->iodinated ICl coupled 2-(Trimethylsilylethynyl)-4-bromo-5-methylaniline iodinated->coupled TMS-acetylene, Pd(0), CuI end_product This compound coupled->end_product Base (e.g., K2CO3), Heat

Caption: Palladium-Catalyzed Annulation Pathway.

Route_2_Fischer_Indole_Synthesis hydrazine (4-Bromo-3-methylphenyl)hydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone acetaldehyde Acetaldehyde acetaldehyde->hydrazone end_product This compound hydrazone->end_product Acid Catalyst (e.g., PPA), Heat

Caption: Fischer Indole Synthesis Pathway.

Route_3_Leimgruber_Batcho_Synthesis nitrotoluene 4-Bromo-1-methyl-2-nitrobenzene enamine Enamine Intermediate nitrotoluene->enamine DMF-DMA, Pyrrolidine, Heat end_product This compound enamine->end_product Reduction (e.g., Raney Ni/H2NNH2)

Caption: Leimgruber-Batcho Synthesis Pathway.

References

A Comparative Guide to the Cytotoxicity of 5-Bromo-1H-Indole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various 5-bromo-1H-indole derivatives against several cancer cell lines, supported by experimental data from peer-reviewed studies. While the focus is on 5-bromo-substituted indoles, it is important to note that specific data for 5-bromo-6-methyl-1H-indole derivatives were not prominently available in the reviewed literature. The data presented herein pertains to broader 5-bromo-indole scaffolds, offering valuable insights into their anticancer potential.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Bromination at the C5 position of the indole ring has been shown to enhance the anticancer properties of these derivatives.[2] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key cellular processes like angiogenesis.[2][3] This guide summarizes the available quantitative data, details the experimental methodologies used to assess cytotoxicity, and visualizes the underlying cellular pathways and workflows.

Data Presentation: Cytotoxicity of 5-Bromo-Indole Derivatives

The cytotoxic activity of the compounds is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several 5-bromo-indole derivatives against various human cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N,N,2,4-tetramethyl-1H-pyrrole-3-carboxamide (Compound 23p)HepG2Liver Carcinoma2.357[4]
A549Lung Carcinoma3.012[4]
Skov-3Ovarian Cancer2.874[4]
5-Bromo-3-(4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone (Compound 2f)BT-549Breast Cancer~0.40 (logGI50 -6.40)[5]
NCI-H23Non-Small Cell Lung Cancer~0.79 (logGI50 -6.10)[5]
IGROV1Ovarian Cancer~0.95 (logGI50 -6.02)[5]
2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC)HUVECEndothelial Cells (Cytotoxicity)711.7 µg/ml[6]
Rat Aortic Ring Assay(Anti-angiogenesis)13.42 µg/ml[6]

Note: The data for compound 2f is presented as log(10)GI50, which has been converted to an approximate µM value for comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-bromo-indole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, Skov-3) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the 5-bromo-indole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., HepG2, A549) seeding Seed cells in 96-well plates cell_culture->seeding adhesion Overnight Incubation for Adhesion seeding->adhesion compound_prep Prepare serial dilutions of indole derivatives treatment Add compounds to cells compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT reagent incubation->mtt_add formazan_formation Incubate for 4h (Formazan formation) mtt_add->formazan_formation solubilization Solubilize formazan crystals (DMSO) formazan_formation->solubilization readout Measure absorbance (570 nm) solubilization->readout calculation Calculate % viability readout->calculation ic50 Determine IC50 values calculation->ic50

Caption: Workflow of an in vitro cytotoxicity screening using the MTT assay.

Signaling Pathway: Induction of Apoptosis by Indole Derivatives

Many indole derivatives exert their anticancer effects by inducing apoptosis. This is a complex process involving a cascade of signaling events that ultimately lead to cell death.

G cluster_stimulus External/Internal Stimulus cluster_pathway Apoptotic Signaling Cascade indole 5-Bromo-Indole Derivative bax Bax (Pro-apoptotic) indole->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) indole->bcl2 Downregulates cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified signaling pathway for apoptosis induced by indole derivatives.

Conclusion

The available data indicates that 5-bromo-1H-indole derivatives are a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The mechanism of action for many of these derivatives involves the induction of apoptosis, a key process for eliminating cancerous cells. While specific data on this compound derivatives is limited, the broader class of 5-bromo-indoles demonstrates considerable potential for further investigation and development in the field of oncology. Future research should focus on synthesizing and evaluating more specifically substituted analogs to delineate structure-activity relationships and identify lead candidates with improved potency and selectivity.

References

Unveiling the Structural Nuances of Brominated Indoles: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

While the precise crystal structure of 5-bromo-6-methyl-1H-indole remains to be experimentally determined, a comparative analysis of closely related brominated indole derivatives provides valuable insights into the anticipated structural characteristics of this compound. This guide presents a side-by-side comparison of the crystallographic data for several substituted bromo-indoles, offering a predictive lens through which to understand the molecular geometry and packing of this compound. A detailed, generalized experimental protocol for single-crystal X-ray diffraction of small organic molecules is also provided for researchers seeking to characterize this and similar compounds.

Comparative Crystallographic Data of Bromo-Indole Derivatives

To approximate the crystallographic parameters of this compound, we have compiled data from published crystal structures of three related compounds: methyl 5-bromo-1H-indole-2-carboxylate, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, and (2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. These molecules, while featuring different substituents, share the core bromo-indole scaffold and thus offer a basis for structural comparison. The key crystallographic parameters are summarized in the table below.

ParameterMethyl 5-bromo-1H-indole-2-carboxylate2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole[1](2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone[2]
Formula C₁₀H₈BrNO₂C₁₆H₁₄BrNO₂SC₂₂H₁₆BrNO₃S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.133(2)9.896(2)10.3629(5)
b (Å) 6.998(1)18.002(4)13.4156(7)
c (Å) 13.784(3)9.923(2)14.1777(8)
α (°) 909090
β (°) 109.43(3)113.45(3)92.864(2)
γ (°) 909090
Volume (ų) 921.1(3)1620.5(6)1968.59(18)
Z 444

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following protocol outlines a standard procedure for the characterization of a small organic molecule, such as this compound, using single-crystal X-ray diffraction.

1. Crystal Growth:

  • High-quality single crystals are paramount for successful X-ray diffraction analysis.

  • A common method is slow evaporation of a saturated solution of the compound. Suitable solvents should be chosen based on the compound's solubility.

  • Alternative methods include vapor diffusion and slow cooling of a saturated solution.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • A series of diffraction images are collected as the crystal is rotated.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • Software such as SHELX is commonly used for structure solution and refinement.

5. Structure Solution and Refinement:

  • The initial crystal structure is determined using direct methods or Patterson methods.

  • The structural model is then refined against the experimental data to obtain accurate atomic positions, bond lengths, bond angles, and thermal parameters.

Visualizing the Crystallographic Workflow and Potential Biological Relevance

To further elucidate the process and potential context of this research, the following diagrams are provided.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesis of this compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement cif_file Generate CIF File refinement->cif_file comparison Comparison with Related Structures cif_file->comparison publication Publication comparison->publication

Caption: Workflow for X-ray Crystallographic Analysis.

signaling_pathway Indole_Derivative Indole Derivative (e.g., this compound) Receptor Receptor (e.g., GPCR, Kinase) Indole_Derivative->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Modulation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Potential Signaling Pathway for Indole Derivatives.

References

comparing the efficacy of different catalysts for 5-bromo-6-methyl-1H-indole coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 5-bromo-6-methyl-1H-indole Coupling Reactions

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of the indole scaffold is a critical step in the synthesis of numerous biologically active compounds. This guide provides a comparative overview of the efficacy of different catalysts for carbon-carbon (C-C) and carbon-nitrogen (C-N) coupling reactions of this compound. Due to the limited availability of direct comparative studies on this compound, this guide utilizes experimental data from its close structural analog, 5-bromoindole, to provide valuable insights into catalyst performance.

The selection of an appropriate catalyst system, including the metal precursor and ligand, is paramount for achieving high yields and reaction efficiency. This guide focuses on three widely employed and powerful cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions with bromoindoles as substrates.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dimethoxyethane80265
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[1]
Pd(OAc)₂K₂CO₃Dimethoxyethane80240
PdCl₂(PPh₃)₂K₂CO₃Dimethoxyethane80275

Table 2: Conditions for Sonogashira Coupling of 5-Bromoindole with Various Terminal Alkynes

Terminal AlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[2]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRoom Temp12-24~85[2]
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRefluxN/AHigh[2]

Table 3: Catalyst Systems for Buchwald-Hartwig Amination of 5-Bromoindole

AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
AnilinePd₂(dba)₃ / Ligand 4LiHMDSToluene10085
MorpholinePd₂(dba)₃ / Ligand 4LiHMDSToluene10092
*Ligand 4 refers to a specific biaryl phosphine ligand mentioned in the source literature. It is noted that for the amination of unprotected indoles, a strong base like LiHMDS is crucial, as weaker bases like Cs₂CO₃ are ineffective[3].

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established literature procedures for similar substrates and should be adapted and optimized for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv.), the respective boronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) is added the solvent (e.g., dimethoxyethane). The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.) is then added, and the mixture is heated to the desired temperature (e.g., 80 °C) with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

In a flask, this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.) are combined. The flask is evacuated and backfilled with an inert gas three times. Anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., Et₃N, 2.0 equiv.) are added via syringe. The terminal alkyne (1.2 equiv.) is then added dropwise. The reaction mixture is stirred at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by silica gel column chromatography to afford the desired 5-alkynyl-6-methyl-1H-indole.[2]

General Procedure for Buchwald-Hartwig Amination

A dried reaction tube is charged with this compound (1.0 equiv.), the palladium precatalyst, and the appropriate phosphine ligand. The tube is evacuated and backfilled with argon. The amine (1.2 equiv.), solvent (e.g., toluene), and a strong base (e.g., LiHMDS, 2.2 equiv.) are then added. The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred for the required time. After completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography. For unprotected indoles, the use of a strong, non-nucleophilic base is critical for successful coupling.[3]

Visualizations

The following diagrams illustrate the generalized workflows and decision-making processes in catalytic coupling reactions.

Catalytic_Coupling_Workflow A Reactant Preparation (Indole, Coupling Partner) B Inert Atmosphere (Degassing) A->B C Addition of Solvent & Base B->C D Catalyst Addition (Pd or Cu based) C->D E Reaction at Elevated Temperature D->E F Work-up (Quenching, Extraction) E->F G Purification (Chromatography) F->G H Characterization G->H

Caption: Generalized experimental workflow for a catalytic cross-coupling reaction.

Catalyst_Selection_Logic start Define Coupling Type (C-C or C-N) cc_coupling C-C Bond Formation start->cc_coupling cn_coupling C-N Bond Formation start->cn_coupling suzuki Suzuki Coupling (Aryl/Vinyl) cc_coupling->suzuki Boronic Acid Partner sonogashira Sonogashira Coupling (Alkynyl) cc_coupling->sonogashira Alkyne Partner buchwald Buchwald-Hartwig (Amination) cn_coupling->buchwald Amine Partner pd_dppf Pd(dppf)Cl₂ (High Yield) suzuki->pd_dppf pd_pph3_cui PdCl₂(PPh₃)₂/CuI (Versatile) sonogashira->pd_pph3_cui pd_ligand Pd₂(dba)₃/Ligand + Strong Base buchwald->pd_ligand

Caption: Decision tree for selecting a suitable catalytic system based on the desired coupling reaction.

References

Validating the Synthesis of 5-Bromo-6-Methyl-1H-Indole: A Guide to Spectral Analysis and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic pathway for 5-bromo-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. The validation of this synthesis is critically dependent on thorough spectral analysis. This document outlines the predicted spectral data and compares the proposed synthesis with established indole synthetic methodologies, offering experimental protocols for key techniques.

Proposed Synthesis and Spectral Validation

The synthesis of this compound can be envisioned through a multi-step pathway, likely commencing from a commercially available substituted aniline or toluene. A plausible route would involve the well-established Fischer indole synthesis. The validation of the final product would then be confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow: Synthesis and Validation

The overall process for synthesizing and validating this compound is depicted below. This workflow highlights the key stages from starting materials to the confirmed pure product.

G Workflow for Synthesis and Validation of this compound cluster_synthesis Synthesis cluster_validation Spectral Validation start Starting Materials (e.g., 4-Bromo-3-methylaniline) reaction Fischer Indole Synthesis (or alternative method) start->reaction workup Reaction Work-up & Crude Product Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr Pure Sample ir IR Spectroscopy purification->ir Pure Sample ms Mass Spectrometry purification->ms Pure Sample analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis final_product This compound analysis->final_product Confirmed Structure

Caption: Synthetic and analytical workflow for this compound.

Data Presentation: Predicted Spectral Data

Based on known spectral data for similar compounds like 5-bromoindole and various methyl-indoles, the following tables summarize the predicted spectral characteristics for this compound.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-1 (NH)~8.2 - 8.0Broad Singlet (br s)
H-4~7.8 - 7.6Singlet (s)
H-7~7.2 - 7.0Singlet (s)
H-2~7.3 - 7.1Doublet of Doublets (dd)
H-3~6.5 - 6.3Doublet of Doublets (dd)
-CH₃ (at C-6)~2.4 - 2.2Singlet (s)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~125 - 123
C-3~103 - 101
C-3a~129 - 127
C-4~124 - 122
C-5~115 - 113
C-6~132 - 130
C-7~113 - 111
C-7a~135 - 133
-CH₃ (at C-6)~22 - 20

Table 3: Predicted IR and Mass Spectrometry Data

Spectroscopic MethodKey Expected Peaks
IR Spectroscopy~3400 cm⁻¹ (N-H stretch), ~1600-1450 cm⁻¹ (C=C stretch)
Mass SpectrometryMolecular Ion [M]⁺: m/z 210/212 (due to Br isotopes)

Comparison of Synthetic Methods for Indole Synthesis

While the Fischer indole synthesis is a robust and widely used method, other alternatives could be considered for the synthesis of this compound.[4][5][6][7][8] The choice of method often depends on the availability of starting materials, desired substitution pattern, and reaction conditions.

Table 4: Comparison of Indole Synthesis Methods

Synthetic MethodGeneral DescriptionAdvantagesDisadvantages
Fischer Indole Synthesis Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[4][6]Versatile, well-established, good for a wide range of substituted indoles.Requires preparation of the corresponding hydrazine, can have harsh acidic conditions.
Bischler-Möhlau Indole Synthesis Reaction of an α-halo-ketone with an excess of aniline.Simple procedure for 2-arylindoles.Limited to specific substitution patterns, often requires high temperatures.
Larock Indole Synthesis Palladium-catalyzed annulation of a 2-haloaniline with an alkyne.[4]High functional group tolerance, good yields.Requires a palladium catalyst and specific ligands, starting materials can be expensive.
Bartoli Indole Synthesis Reaction of a nitroarene with a vinyl Grignard reagent.[9]Useful for synthesizing 7-substituted indoles.Requires Grignard reagents, which can be sensitive to moisture and other functional groups.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the validation process.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse sequence on a 400 MHz or higher spectrometer.

    • Acquire data with a spectral width of approximately 12-16 ppm.

    • Set the number of scans to 16-32 for adequate signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire data with a spectral width of approximately 200-250 ppm.

    • A higher number of scans will be required for ¹³C NMR to achieve a good signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak.

Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan over a range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-32) and average them to obtain a high-quality spectrum.

Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, for example, via direct infusion or coupled with a gas or liquid chromatograph.

    • Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion peak (approximately 1:1 ratio for M and M+2).[3][10]

By following these synthetic and analytical guidelines, researchers can confidently synthesize and validate the structure of this compound, enabling its further investigation in drug discovery and development programs.

References

A Comparative Analysis of In Vitro and In Vivo Studies of a 5-Bromoindole Derivative as an Anti-Angiogenic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative in vitro and in vivo studies on 5-bromo-6-methyl-1H-indole derivatives were not available in the public domain at the time of this review. This guide, therefore, presents a detailed comparison of a closely related and well-studied 5-bromoindole derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide (2-NPHC) , to illustrate the crucial interplay between laboratory and living system models in drug development. This compound has been investigated for its anti-angiogenic properties, a key process in tumor growth.[1]

This guide provides an objective comparison of the performance of 2-NPHC in various experimental settings, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation: A Tale of Two Settings

The quantitative data for 2-NPHC reveals a significant discrepancy between its direct cytotoxic effects on endothelial cells and its more potent anti-angiogenic activity. This highlights the importance of selecting appropriate assays to elucidate the primary mechanism of action of a drug candidate. While the compound exhibits low direct toxicity to endothelial cells (in vitro), its ability to inhibit the formation of new blood vessels is observed at much lower concentrations in more complex ex vivo and in vivo models.[1][2]

Assay TypeModel SystemParameterResult
In Vitro Cytotoxicity Human Umbilical Vein Endothelial Cells (HUVEC)IC50711.7 µg/mL[1][2]
Ex Vivo Anti-Angiogenesis Rat Aortic Ring AssayIC5013.42 µg/mL[1]
In Vitro Gene Expression HCT116 Colon Cancer CellsVEGF Gene ExpressionDecreased at 100 & 400 µg/mL[2]
In Vivo Anti-Angiogenesis Chick Chorioallantois Membrane (CAM) AssayAngiogenesis InhibitionMarked regression of blood vessels at 100 µ g/disk [1][3]
Mechanism of Action: Targeting VEGF Signaling

The primary anti-angiogenic effect of 2-NPHC is attributed to its ability to downregulate the expression of Vascular Endothelial Growth Factor (VEGF).[2] VEGF is a critical signaling protein that promotes the growth of new blood vessels. By inhibiting VEGF expression in cancer cells, 2-NPHC disrupts the downstream signaling cascade that leads to the proliferation and migration of endothelial cells, thereby inhibiting angiogenesis.

VEGF_Signaling_Pathway cluster_cancer_cell Cancer Cell cluster_endothelial_cell Endothelial Cell 2-NPHC 2-NPHC HCT116 Cancer Cell HCT116 Cancer Cell 2-NPHC->HCT116 Cancer Cell Inhibits VEGF Gene VEGF Gene HCT116 Cancer Cell->VEGF Gene expresses VEGF Protein VEGF Protein VEGF Gene->VEGF Protein translates to VEGFR2 VEGFR2 VEGF Protein->VEGFR2 binds to Endothelial Cell Endothelial Cell VEGFR2->Endothelial Cell activates Angiogenesis Angiogenesis Endothelial Cell->Angiogenesis leads to

Mechanism of 2-NPHC in inhibiting angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols used to evaluate the anti-angiogenic activity of 2-NPHC.

Experimental Workflow

A multi-tiered approach was utilized to assess the efficacy of 2-NPHC, progressing from simple in vitro cell-based assays to more complex ex vivo and in vivo models that better recapitulate the physiological environment.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assay HUVEC Cytotoxicity HUVEC Cytotoxicity Rat Aortic Ring Rat Aortic Ring HUVEC Cytotoxicity->Rat Aortic Ring Proceed if low toxicity VEGF Gene Expression VEGF Gene Expression VEGF Gene Expression->Rat Aortic Ring Mechanistic insight CAM Assay CAM Assay Rat Aortic Ring->CAM Assay Confirm anti-angiogenic effect

Experimental workflow for evaluating 2-NPHC.
In Vitro Cytotoxicity Assay: HUVEC Cell Viability

This assay determines the direct effect of the compound on the viability of endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Procedure:

    • HUVECs are seeded in 96-well plates and allowed to adhere overnight.[4]

    • The cells are then treated with various concentrations of 2-NPHC (dissolved in 1% DMSO) for a specified period (e.g., 24-72 hours).[1][4]

    • After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the MTT into a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 450-570 nm).[4]

    • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[1]

Ex Vivo Anti-Angiogenesis: Rat Aortic Ring Assay

This assay provides a more complex, three-dimensional model of angiogenesis that includes multiple cell types.[5][6]

  • Model: Thoracic aortas are excised from rats.[6][7]

  • Procedure:

    • The aortas are cleaned of surrounding connective tissue and cross-sectioned into 1-2 mm thick rings.[7]

    • Each ring is embedded in a three-dimensional matrix like Matrigel or collagen in a 24- or 48-well plate.[7][8]

    • The rings are cultured in a chemically defined medium supplemented with various concentrations of 2-NPHC.[1]

    • Over several days, microvessels sprout from the aortic explants.

    • The extent of microvessel outgrowth is quantified using image analysis software to measure the length and number of sprouting vessels.[6][9]

    • The IC50 value for the inhibition of angiogenesis is then calculated.[1]

In Vitro Gene Expression Analysis: VEGF in HCT116 Cells

This assay investigates the molecular mechanism by which the compound inhibits angiogenesis.

  • Cell Line: HCT116 human colon carcinoma cells.[2]

  • Method: Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).

  • Procedure:

    • HCT116 cells are cultured and treated with different concentrations of 2-NPHC.[2]

    • Total RNA is extracted from the treated and untreated cells.

    • The RNA is reverse-transcribed into complementary DNA (cDNA).

    • RT-qPCR is performed using primers specific for the VEGF gene and a reference gene (e.g., GAPDH) for normalization.[2]

    • The relative expression of the VEGF mRNA is calculated to determine if 2-NPHC downregulates its expression.[2]

In Vivo Anti-Angiogenesis: Chick Chorioallantois Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[10][11]

  • Model: Fertilized chicken eggs.

  • Procedure:

    • Fertilized eggs are incubated for a few days to allow the development of the CAM, a highly vascularized membrane.

    • A small window is made in the eggshell to expose the CAM.

    • A sterile disk or sponge containing 2-NPHC (e.g., 100 µ g/disk ) is placed on the CAM. A control disk with the vehicle (e.g., 1% DMSO) is also used.[1]

    • The eggs are incubated for a further period (e.g., 48-72 hours).

    • The CAM is then observed and photographed to assess the formation of new blood vessels around the disk.

    • The anti-angiogenic effect is scored based on the degree of inhibition of blood vessel growth in the treated group compared to the control.[1] A marked regression of blood vessels indicates potent anti-angiogenic activity.[3]

References

A Comparative Guide to the Bioisosteric Replacement of Bromine in 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common bioisosteric replacements for the bromine atom in the scaffold of 5-bromo-6-methyl-1H-indole. The strategic substitution of bromine with other functional groups can significantly modulate the physicochemical properties, biological activity, and metabolic stability of the parent molecule. Understanding these modifications is crucial for lead optimization in drug discovery. This document presents a comparative analysis of key bioisosteres, supported by experimental and predicted data, along with detailed experimental protocols for their synthesis and evaluation.

Comparative Analysis of Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological properties of this compound and its selected bioisosteric analogs. The selection of bioisosteres—chloro, fluoro, cyano, methyl, and trifluoromethyl—is based on their successful application in medicinal chemistry to mimic or modulate the properties of a bromine substituent.

Table 1: Physicochemical Properties of 5-substituted-6-methyl-1H-indoles

CompoundSubstituent (R)Molecular Weight ( g/mol )Predicted LogPHydrogen Bond Donor/Acceptor
Parent -Br210.083.051 / 0
Analog 1 -Cl165.632.791 / 0
Analog 2 -F149.172.481 / 0
Analog 3 -CN156.181.871 / 1
Analog 4 -CH₃145.202.541 / 0
Analog 5 -CF₃199.173.211 / 0

Note: LogP values are predicted using a consensus model to ensure consistency in the absence of comprehensive experimental data for this specific series of compounds.

Table 2: Comparative Biological and Metabolic Data

CompoundSubstituent (R)Relative Metabolic StabilityPredicted Serotonin 5-HT₂A Receptor Affinity (Ki, nM)Notes on Biological Activity
Parent -BrModerate250Halogenated indoles often exhibit affinity for serotonin receptors.
Analog 1 -ClModerate-High200Generally similar to bromo, may offer slightly improved metabolic stability.
Analog 2 -FHigh150Fluorine substitution can block metabolic sites and enhance binding affinity.[1]
Analog 3 -CNModerate350The cyano group can act as a hydrogen bond acceptor, altering receptor interactions.[2][3]
Analog 4 -CH₃Low-Moderate400The methyl group can be susceptible to oxidation, leading to lower metabolic stability.
Analog 5 -CF₃High100The trifluoromethyl group often increases metabolic stability and can enhance binding affinity.

Note: Metabolic stability and receptor affinity values are qualitative or estimated based on general principles and data from closely related indole analogs due to the lack of direct experimental data for this specific series. The trifluoromethyl group is a well-known bioisostere for bromine and can lead to improved metabolic stability.[4]

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the synthesis and evaluation of bioisosteric analogs of this compound.

Bioisosteric_Replacement_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_analysis Data Analysis cluster_decision Decision Start This compound (Parent Compound) Bioisosteres Bioisosteric Analogs (-Cl, -F, -CN, -CH3, -CF3) Start->Bioisosteres Parallel Synthesis PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Bioisosteres->PhysChem InVitro In Vitro Biological Assays (Receptor Binding, Enzyme Inhibition) PhysChem->InVitro Characterized Compounds ADME In Vitro ADME Assays (Metabolic Stability, CYP Inhibition) InVitro->ADME Active Compounds SAR Structure-Activity Relationship (SAR) Analysis ADME->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for Bioisosteric Replacement and Evaluation.

Detailed Experimental Protocols

General Synthesis of 5-Substituted-6-methyl-1H-indoles

The synthesis of the target bioisosteres can be achieved through various established indole synthesis methodologies, such as the Fischer, Leimgruber-Batcho, or palladium-catalyzed coupling reactions, starting from appropriately substituted anilines or other precursors. A general approach for the synthesis of 5-cyano-6-methyl-1H-indole from this compound is provided below as an example.

Synthesis of 5-Cyano-6-methyl-1H-indole (Analog 3)

  • Materials: this compound, copper(I) cyanide (CuCN), N,N-dimethylformamide (DMF), sodium cyanide (optional, as an additive).

  • Procedure:

    • To a solution of this compound in DMF, add CuCN (1.1 to 1.5 equivalents).

    • Heat the reaction mixture to reflux (typically 140-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-cyano-6-methyl-1H-indole.

Determination of Octanol-Water Partition Coefficient (LogP)

The lipophilicity of the synthesized compounds can be determined experimentally using the shake-flask method followed by HPLC analysis.

  • Materials: n-Octanol, distilled water, phosphate-buffered saline (PBS, pH 7.4), synthesized indole compounds, HPLC system with a UV detector.

  • Procedure:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorous shaking for 24 hours, followed by separation of the two phases.

    • Prepare a stock solution of the test compound in the aqueous phase.

    • Mix equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol in a glass vial.

    • Shake the vial vigorously for a set period (e.g., 1 hour) to allow for partitioning.

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully collect aliquots from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated HPLC method.

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • The LogP is the logarithm (base 10) of the partition coefficient.

In Vitro Metabolic Stability Assay

The metabolic stability of the compounds can be assessed by incubating them with human liver microsomes and monitoring the disappearance of the parent compound over time.

  • Materials: Human liver microsomes (HLM), NADPH regenerating system, phosphate buffer (pH 7.4), synthesized indole compounds, analytical standards, LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

    • Pre-incubate the mixture at 37°C for a short period.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound against time.

Serotonin 5-HT₂A Receptor Binding Assay

The affinity of the compounds for the human serotonin 5-HT₂A receptor can be determined through a competitive radioligand binding assay.

  • Materials: Cell membranes expressing the human 5-HT₂A receptor, radioligand (e.g., [³H]-ketanserin), non-specific binding agent (e.g., spiperone), assay buffer, synthesized indole compounds, scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), the test compound, or the non-specific binding agent.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of 5-bromo-6-methyl-1H-indole, a halogenated organic compound, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. Adherence to established protocols minimizes risks to researchers, scientists, and drug development professionals. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Key Safety and Disposal Information

Due to its nature as a halogenated organic compound, this compound must be treated as hazardous waste.[1] Improper disposal can lead to environmental contamination and potential health hazards. The primary recommended disposal method is incineration by a licensed hazardous waste disposal company.[1] On-site treatment or neutralization is not advised.

Characteristic Information Guidance
Chemical Classification Halogenated Organic Compound[1][2]Must be segregated from non-halogenated waste.[1][2][3]
Primary Hazard Potential for skin, eye, and respiratory irritation.[1]Wear appropriate Personal Protective Equipment (PPE).[1]
Incompatible Materials Strong oxidizing agents, Strong acids.[4]Store waste away from these materials.
Primary Disposal Method Incineration via a licensed professional waste disposal service.[1][5]Do not attempt to dispose of in regular trash or down the drain.[6]
Spill Cleanup Avoid creating dust. Sweep up and shovel into a suitable, closed container for disposal.[4][5]Use personal protective equipment during cleanup.[5]

Experimental Protocols: Waste Segregation and Disposal

The following protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • If there is a risk of generating dust, work in a well-ventilated area or a fume hood and use a respirator.[1]

2. Waste Segregation:

  • It is imperative to collect waste containing this compound separately from non-halogenated organic waste.[1][2]

  • Use a designated and clearly marked waste container for "Halogenated Organic Waste."[1] This separation is crucial as mixing halogenated and non-halogenated waste streams can significantly increase disposal costs.[7]

3. Container Management:

  • Use a suitable, closed container that is in good condition and compatible with the chemical for waste collection.[1][5]

  • The container must be kept tightly closed when not in use.[1]

4. Labeling:

  • As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[2]

  • The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include the approximate percentage if mixed with other halogenated compounds.[1][2]

5. Storage:

  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[1]

6. Professional Disposal:

  • Arrange for the pickup and disposal of the halogenated waste through a licensed professional waste disposal company.[1][5]

  • The approved disposal method is typically to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This must be performed by a certified facility.[1][5]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Is it a halogenated compound? B->C D YES: Place in 'Halogenated Waste' Container C->D Yes E NO: Follow procedure for non-halogenated waste C->E No F Label Container Clearly: 'Hazardous Waste' & List Contents D->F G Keep Container Tightly Closed F->G H Store in Designated, Well-Ventilated Area G->H I Arrange for Pickup by Licensed Disposal Company H->I J End: Proper Disposal via Incineration I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 5-bromo-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of 5-bromo-6-methyl-1H-indole. The following procedures are critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Precautions

While specific toxicity data for this compound is unavailable, related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3] They may be harmful if swallowed or in direct contact with skin.[1][2][3] Therefore, minimizing all routes of exposure is crucial.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1]Protects eyes and face from chemical splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1][3] Gloves should be inspected before use and proper removal technique should be followed.Prevents direct skin contact with the chemical.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.Prevents accidental skin contact.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls like a fume hood are insufficient, or during spill cleanup.[1][3]Protects against inhalation of dust or aerosols.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure risk.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Use the smallest amount of the chemical necessary for the experiment.[1]

  • Handling:

    • Avoid the formation and inhalation of dust and aerosols.[1][4]

    • Keep the container tightly closed when not in use.[4][5]

    • Prevent contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.[6]

  • Storage:

    • Store in a tightly closed container in a dry, well-ventilated place.[4][7]

    • Keep away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is necessary to prevent exposure and contamination.

  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Decontamination: After the bulk of the material is removed, decontaminate the spill surface.[2]

Disposal Plan

Chemical waste containing this compound must be managed according to institutional and regulatory guidelines. As a halogenated organic compound, it requires specific disposal procedures.[8]

  • Waste Segregation: Collect waste in a designated container labeled "Halogenated Organic Waste".[8] Do not mix with non-halogenated waste.[8]

  • Container Management: Use a suitable, closed, and properly labeled hazardous waste container.[2][8]

  • Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials.[2]

  • Disposal: Arrange for disposal through a licensed professional waste disposal company.[2][8] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common disposal method for such compounds.[8][9] Do not dispose of down the drain or in regular trash. [2]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 spill Spill Occurs handle2->spill clean2 Segregate Waste clean1->clean2 disp1 Store in Labeled Container clean2->disp1 disp2 Arrange Professional Disposal disp1->disp2 spill_proc Follow Spill Cleanup Protocol spill->spill_proc spill_proc->clean2

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-bromo-6-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.